molecular formula C102H172N36O32S7 B549260 Ziconotide CAS No. 107452-89-1

Ziconotide

Cat. No.: B549260
CAS No.: 107452-89-1
M. Wt: 2639.2 g/mol
InChI Key: BPKIMPVREBSLAJ-QTBYCLKRSA-N
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Description

Ziconotide is a synthetic analog of the ω-conopeptide MVIIA found in the venom of the marine snail, Conus magus . As a research compound, it functions as a potent and selective blocker of N-type voltage-gated calcium channels (Cav2.2) . This mechanism allows it to inhibit the presynaptic calcium influx that is crucial for the release of pro-nociceptive neurotransmitters, such as glutamate and Substance P, from the primary afferent nerve terminals in the dorsal horn of the spinal cord . By selectively interrupting pain signal transmission in the spinal cord without acting on opioid receptors, this compound provides a valuable non-opioid tool for studying complex pain pathways . Its primary research value lies in the investigation of severe, chronic pain states, particularly those that are refractory to other treatments . Clinical evidence underscores its application in models of neuropathic pain, including pain associated with spinal cord injury, and explores its potential as an alternative to opioid-based therapies, thereby helping to mitigate issues like tolerance and hyperalgesia . This compound must be administered via the intrathecal route in clinical settings, and this constraint informs critical aspects of preclinical research design and delivery methods . Researchers should note that studies have reported significant neuropsychiatric adverse effects in clinical use, such as confusion, hallucinations, and cognitive impairment, highlighting the importance of careful experimental design . This product is intended for research applications only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(1R,4S,7S,13S,16R,21R,24S,27S,30S,33S,36S,39S,42R,45S,48S,54S,60S,63R,68R,71S,77S)-63-amino-13,45,54,60-tetrakis(4-aminobutyl)-4,36-bis(3-carbamimidamidopropyl)-16-carbamoyl-71-[(1R)-1-hydroxyethyl]-7,39,77-tris(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-48-methyl-33-(2-methylpropyl)-30-(2-methylsulfanylethyl)-2,5,8,11,14,23,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,85-tetracosaoxo-18,19,65,66,81,82-hexathia-3,6,9,12,15,22,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,84-tetracosazatricyclo[40.37.4.221,68]pentaoctacontan-24-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C102H172N36O32S7/c1-50(2)34-63-91(161)127-62(26-33-171-5)90(160)129-64(35-53-22-24-54(143)25-23-53)92(162)130-65(36-78(148)149)93(163)135-72-48-175-173-45-69(80(108)150)133-86(156)58(18-8-12-29-105)121-76(146)39-117-85(155)66(41-139)131-88(158)61(21-15-32-114-102(111)112)126-96(166)70-46-176-177-47-71(97(167)132-68(43-141)95(165)125-60(87(157)128-63)20-14-31-113-101(109)110)134-89(159)59(19-9-13-30-106)123-81(151)51(3)119-74(144)37-115-83(153)56(16-6-10-27-103)120-75(145)38-116-84(154)57(17-7-11-28-104)124-82(152)55(107)44-172-174-49-73(137-98(72)168)99(169)138-79(52(4)142)100(170)118-40-77(147)122-67(42-140)94(164)136-70/h22-25,50-52,55-73,79,139-143H,6-21,26-49,103-107H2,1-5H3,(H2,108,150)(H,115,153)(H,116,154)(H,117,155)(H,118,170)(H,119,144)(H,120,145)(H,121,146)(H,122,147)(H,123,151)(H,124,152)(H,125,165)(H,126,166)(H,127,161)(H,128,157)(H,129,160)(H,130,162)(H,131,158)(H,132,167)(H,133,156)(H,134,159)(H,135,163)(H,136,164)(H,137,168)(H,138,169)(H,148,149)(H4,109,110,113)(H4,111,112,114)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,79-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKIMPVREBSLAJ-QTBYCLKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CO)C(C)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)CO)[C@@H](C)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C102H172N36O32S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883174
Record name Ziconotide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2639.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Freely soluble in water and is practically insoluble in methyl tert-butyl ether
Record name ZICONOTIDE
Source Hazardous Substances Data Bank (HSDB)
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CAS No.

107452-89-1
Record name Ziconotide [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ziconotide
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URL https://www.drugbank.ca/drugs/DB06283
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ziconotide
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Record name 107452-89-1
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Record name ZICONOTIDE
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Foundational & Exploratory

Ziconotide's Mechanism of Action: A Technical Guide to N-type Calcium Channel Blockade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziconotide, a synthetic peptide equivalent of ω-conotoxin MVIIA from the marine snail Conus magus, represents a unique class of non-opioid analgesics.[1][2] Its therapeutic efficacy in managing severe chronic pain stems from its highly potent and selective blockade of N-type (CaV2.2) voltage-gated calcium channels.[2][3][4] This technical guide provides an in-depth exploration of the molecular mechanism of this compound, focusing on its interaction with N-type calcium channels, the resultant downstream effects on neurotransmitter release, and the experimental methodologies used to elucidate these actions.

Core Mechanism: Selective Blockade of N-type Calcium Channels

This compound exerts its analgesic effect by binding directly to the alpha 1B subunit of N-type calcium channels, which are predominantly located on the presynaptic terminals of nociceptive neurons in the dorsal horn of the spinal cord.[4][5] This binding physically occludes the channel pore, preventing the influx of calcium ions that is essential for the release of neurotransmitters.[3][6] The interaction is characterized by high affinity and selectivity, distinguishing this compound's action from other calcium channel blockers.[1]

Molecular Interaction and Binding Site

Structural studies have revealed that this compound binds to a specific site on the external pore loop of the CaV2.2 channel.[7] This interaction is reversible and highly dependent on the three-dimensional conformation of the peptide, which is stabilized by three disulfide bonds.[7][8] The binding of this compound to the N-type calcium channel effectively locks the channel in a closed state, thereby inhibiting the propagation of the pain signal.[6]

Quantitative Analysis of this compound's Interaction with N-type Calcium Channels

The potency and selectivity of this compound have been quantified through various in vitro and cellular assays. The following tables summarize key quantitative data from radioligand binding assays and electrophysiological studies.

ParameterValueCell/Tissue PreparationReference
Binding Affinity (Kd)
4.8 x 10⁻⁸ MHuman CaV2.2[9]
10 pMRat brain synaptosomes[1]
Inhibitory Concentration (IC₅₀)
59 nMN-type calcium currents in rat dorsal root ganglion neurons[10]
1.3 nMK⁺-evoked Ca²⁺ influx in IMR32 cells[1]

Table 1: Binding Affinity and Inhibitory Concentration of this compound. This table summarizes the dissociation constant (Kd) and half-maximal inhibitory concentration (IC50) values of this compound for N-type calcium channels from various experimental systems.

Downstream Signaling: Inhibition of Neurotransmitter Release

The primary consequence of N-type calcium channel blockade by this compound is the inhibition of the release of key pro-nociceptive neurotransmitters from primary afferent nerve terminals.[3][6] This includes glutamate, substance P, and calcitonin gene-related peptide (CGRP), all of which play a crucial role in the transmission and modulation of pain signals within the spinal cord.[3][7] By preventing the release of these excitatory neurotransmitters, this compound effectively dampens the communication between primary and secondary sensory neurons, leading to its potent analgesic effect.[4]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Arrives N_type_Channel N-type Ca²⁺ Channel (CaV2.2) Action_Potential->N_type_Channel Depolarization Vesicles Synaptic Vesicles (Glutamate, Substance P, CGRP) N_type_Channel->Vesicles Ca²⁺ Influx (Blocked) This compound This compound This compound->N_type_Channel Binds and Blocks Fusion Vesicle Fusion & Neurotransmitter Release Vesicles->Fusion Inhibited Receptors Neurotransmitter Receptors Neurotransmitters->Receptors Reduced Binding Pain_Signal Pain Signal Propagation Receptors->Pain_Signal Activation (Reduced)

This compound's inhibitory effect on neurotransmitter release.

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kd) of this compound to N-type calcium channels.

1. Membrane Preparation:

  • Homogenize rat brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the membranes.

  • Resuspend the membrane pellet in a suitable buffer.

2. Binding Reaction:

  • Incubate the membrane preparation with varying concentrations of radiolabeled this compound (e.g., ¹²⁵I-ω-conotoxin MVIIA).

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound.

  • Incubate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • Rapidly filter the incubation mixture through glass fiber filters to separate membrane-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioactivity.

4. Quantification:

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax (maximum number of binding sites).

G start Start prep Membrane Preparation (e.g., Rat Brain) start->prep incubate Incubation with Radiolabeled this compound prep->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Gamma Counting wash->count analyze Data Analysis (Kd and Bmax) count->analyze end End analyze->end

Workflow for a radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the inhibitory effect of this compound on N-type calcium channel currents.

1. Cell Preparation:

  • Culture cells expressing N-type calcium channels (e.g., dorsal root ganglion neurons or a stable cell line).

  • Place a coverslip with adherent cells onto the stage of an inverted microscope.

2. Pipette Preparation:

  • Fabricate glass micropipettes with a tip resistance of 2-5 MΩ using a pipette puller.

  • Fill the pipette with an internal solution containing ions that mimic the intracellular environment and a calcium chelator.

3. Seal Formation and Whole-Cell Configuration:

  • Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

4. Voltage-Clamp Recording:

  • Clamp the cell membrane potential at a holding potential where N-type channels are closed (e.g., -80 mV).

  • Apply depolarizing voltage steps to activate the N-type calcium channels and record the resulting inward calcium currents.

5. Drug Application:

  • Perfuse the cell with an external solution containing a known concentration of this compound.

  • Record the calcium currents in the presence of this compound.

6. Data Analysis:

  • Measure the peak amplitude of the calcium currents before and after this compound application.

  • Construct a dose-response curve by testing a range of this compound concentrations to determine the IC₅₀ value.

G start Start cell_prep Cell Preparation (e.g., DRG neurons) start->cell_prep pipette_prep Pipette Preparation cell_prep->pipette_prep seal Giga-seal Formation pipette_prep->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell record_control Record Control Ca²⁺ Currents whole_cell->record_control apply_this compound Apply this compound record_control->apply_this compound record_drug Record Ca²⁺ Currents with this compound apply_this compound->record_drug analyze Data Analysis (IC₅₀) record_drug->analyze end End analyze->end

Workflow for whole-cell patch-clamp electrophysiology.
Measurement of Neurotransmitter Release

This protocol outlines a method to quantify the inhibition of substance P or CGRP release from spinal cord tissue.

1. Tissue Preparation:

  • Dissect the spinal cord from a rodent and prepare transverse slices.

  • Pre-incubate the slices in oxygenated artificial cerebrospinal fluid (aCSF).

2. Stimulation and Sample Collection:

  • Stimulate the slices with a depolarizing agent (e.g., high potassium concentration) to induce neurotransmitter release.

  • Collect the superfusate at baseline and during stimulation in the absence and presence of this compound.

3. Quantification of Neurotransmitters:

  • Measure the concentration of substance P or CGRP in the collected samples using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

4. Data Analysis:

  • Compare the amount of neurotransmitter released in the presence of this compound to the control condition to determine the percentage of inhibition.

Conclusion

This compound's mechanism of action, centered on the potent and selective blockade of N-type voltage-gated calcium channels, provides a powerful and non-opioid approach to the management of severe chronic pain. Its ability to inhibit the release of key pro-nociceptive neurotransmitters in the spinal cord underscores its targeted therapeutic effect. The experimental protocols detailed in this guide are fundamental to the ongoing research and development of novel analgesics that target this critical pathway. A thorough understanding of these methodologies is essential for professionals in the fields of neuroscience and drug discovery.

References

The Electrophysiological Landscape of Ziconotide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziconotide (Prialt®), a synthetic equivalent of the ω-conotoxin MVIIA peptide from the venom of the marine cone snail Conus magus, represents a unique class of non-opioid analgesics.[1][2][3] Its therapeutic efficacy in managing severe and chronic pain stems from its highly specific interaction with the neuronal machinery that governs pain signal transmission.[1][4] This technical guide provides a comprehensive overview of the electrophysiological effects of this compound on neurons, detailing its mechanism of action, impact on ion channels, and modulation of synaptic activity. The content herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in pain research and the development of novel analgesic therapies.

Core Mechanism of Action: Selective Blockade of N-type Calcium Channels

This compound exerts its primary effect through the potent and selective blockade of N-type (CaV2.2) voltage-gated calcium channels.[1][2][5] These channels are densely expressed on the presynaptic terminals of primary nociceptive afferent neurons within the dorsal horn of the spinal cord.[5][6] By binding to the α1B subunit of the N-type calcium channel, this compound physically occludes the channel pore, thereby preventing the influx of calcium ions that is essential for the release of neurotransmitters.[1][4]

This targeted action at the presynaptic level is the cornerstone of this compound's analgesic effect. It effectively reduces the release of key pro-nociceptive neurotransmitters, including glutamate, substance P, and calcitonin gene-related peptide (CGRP), into the synaptic cleft.[4] This interruption of the pain signaling cascade at the spinal level prevents the transmission of nociceptive information to higher brain centers.[1][3]

Ziconotide_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Propagation N_Channel_Open N-type Ca2+ Channel (CaV2.2) - Open Action_Potential->N_Channel_Open Depolarization N_Channel_Blocked N-type Ca2+ Channel (CaV2.2) - Blocked Ca_Influx Ca2+ Influx N_Channel_Open->Ca_Influx Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release Ca_Influx->Vesicle_Fusion Receptor_Activation Postsynaptic Receptor Activation Vesicle_Fusion->Receptor_Activation Glutamate, Substance P This compound This compound This compound->N_Channel_Blocked Binds and Blocks Pain_Signal Pain Signal Propagation Receptor_Activation->Pain_Signal

Caption: this compound's mechanism of action at the presynaptic terminal.

Quantitative Electrophysiological Effects of this compound

The following tables summarize key quantitative data from in vitro studies, providing a comparative overview of this compound's potency and efficacy across different experimental paradigms.

Table 1: Inhibition of N-type Calcium Currents by this compound

PreparationCell TypeMethodThis compound Concentration% Inhibition of Total Ca2+ CurrentIC50Reference
NativeHuman Neuroblastoma (IMR32)Electrophysiology10 nM42%-(Fox 1995)[1]
NativeRat Superior Cervical Ganglion NeuronsElectrophysiology-90% (max)32 nM(Sanger et al 2000)[1]
NativeRat Hippocampal NeuronsElectrophysiology3 µM30%-(Wen et al 2005)[1]
RecombinantHuman α1B in HEK cellsElectrophysiology100 nM92%-(Bleakman et al 1995)[1]
RecombinantRat α1B in HEK cellsElectrophysiology--72 nM(Sanger et al 2000)[1]
RecombinantRat α1B in Xenopus oocytesElectrophysiology--0.4–11 nM*(Lewis et al 2000)[1]

Note: IC50 varied depending on the α1B splice variant and the presence or absence of the β3 subunit.

Table 2: Inhibition of Neurotransmitter Release by this compound

NeurotransmitterPreparationIC50Reference
NorepinephrineRat Hippocampus~0.5 nM(Newcomb et al 1995)[1]
NorepinephrineRat Hippocampus5.5 nM(Wang et al 1998)[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's electrophysiological effects.

Whole-Cell Patch-Clamp Recording of N-type Calcium Currents

This protocol is adapted for recording N-type calcium currents from cultured neurons to assess the inhibitory effects of this compound.

1. Cell Preparation:

  • Culture dorsal root ganglion (DRG) neurons or other neuronal cell lines (e.g., IMR32) on glass coverslips coated with an appropriate substrate (e.g., poly-D-lysine and laminin).

  • Maintain cultures in a humidified incubator at 37°C and 5% CO2.

  • Use neurons for recording 24-48 hours after plating.

2. Solutions:

  • External Solution (in mM): 140 tetraethylammonium chloride (TEA-Cl), 10 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with TEA-OH and osmolarity to ~320 mOsm.

  • Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm.

3. Recording Procedure:

  • Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a target neuron with the patch pipette and establish a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the membrane potential at a holding potential of -80 mV.

  • Evoke calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 50 ms).

  • Record baseline calcium currents in the absence of this compound.

  • Apply this compound at various concentrations to the external solution and record the resulting inhibition of the calcium currents.

Patch_Clamp_Workflow Start Start Prepare_Cells Prepare Cultured Neurons on Coverslips Start->Prepare_Cells Setup_Rig Mount Coverslip and Perfuse with External Solution Prepare_Cells->Setup_Rig Pull_Pipette Fabricate and Fill Patch Pipette Setup_Rig->Pull_Pipette Approach_Cell Approach Neuron and Establish Gigaohm Seal Pull_Pipette->Approach_Cell Whole_Cell Rupture Membrane for Whole-Cell Configuration Approach_Cell->Whole_Cell Record_Baseline Record Baseline Ca2+ Currents Whole_Cell->Record_Baseline Apply_this compound Apply this compound at Varying Concentrations Record_Baseline->Apply_this compound Record_Inhibition Record Inhibited Ca2+ Currents Apply_this compound->Record_Inhibition Analyze_Data Data Analysis: IC50 Calculation Record_Inhibition->Analyze_Data End End Analyze_Data->End

Caption: Workflow for whole-cell patch-clamp recording.
In Vivo Electrophysiology of Dorsal Horn Neurons

This protocol describes the in vivo recording of dorsal horn neuron activity in an anesthetized rodent model of pain to assess the effects of intrathecally administered this compound.

1. Animal Preparation:

  • Anesthetize a rodent (e.g., Sprague-Dawley rat) with an appropriate anesthetic (e.g., isoflurane or urethane).

  • Perform a laminectomy at the lumbar level to expose the spinal cord.

  • Secure the animal in a stereotaxic frame to ensure stability.

  • Maintain the animal's body temperature at 37°C using a heating pad.

2. Intrathecal Catheterization:

  • Insert a fine intrathecal catheter and advance it to the lumbar enlargement of the spinal cord for drug delivery.

3. Recording Procedure:

  • Use a glass-insulated tungsten microelectrode (1-2 MΩ impedance) to record extracellular single-unit activity of dorsal horn neurons.

  • Advance the microelectrode into the dorsal horn using a microdrive.

  • Identify wide-dynamic-range (WDR) neurons by their responses to both innocuous (brush) and noxious (pinch) mechanical stimulation of their receptive fields on the hind paw.

  • Record the spontaneous and evoked firing activity of the identified neuron.

  • Administer this compound intrathecally via the pre-implanted catheter.

  • Continuously record the neuronal activity to assess the effect of this compound on spontaneous firing and evoked responses.

Calcium Imaging of Dorsal Root Ganglion Neurons

This protocol outlines the use of calcium imaging to measure changes in intracellular calcium in cultured DRG neurons in response to depolarization and the modulatory effect of this compound.

1. Cell Preparation and Dye Loading:

  • Culture DRG neurons on glass-bottom dishes.

  • Load the neurons with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye for 30-45 minutes at 37°C.

  • Wash the cells with a physiological saline solution to remove excess dye.

2. Imaging Procedure:

  • Mount the dish on the stage of a fluorescence microscope equipped with a calcium imaging system.

  • Continuously perfuse the cells with a physiological saline solution.

  • Establish a baseline fluorescence level.

  • Induce depolarization and subsequent calcium influx by applying a high-potassium solution.

  • Record the change in fluorescence intensity, which corresponds to the increase in intracellular calcium.

  • After a washout period, pre-incubate the neurons with this compound.

  • Re-apply the high-potassium solution in the presence of this compound and record the change in fluorescence to determine the inhibitory effect of this compound on calcium influx.

Conclusion

The electrophysiological profile of this compound is characterized by its potent and selective blockade of N-type voltage-gated calcium channels. This mechanism effectively inhibits the release of pro-nociceptive neurotransmitters at the presynaptic terminals of primary afferent neurons in the spinal cord, thereby attenuating the transmission of pain signals. The quantitative data and experimental protocols presented in this guide provide a detailed framework for understanding and further investigating the neuronal effects of this compound. This knowledge is crucial for the ongoing development of novel and targeted analgesic therapies for the management of severe chronic pain.

References

Ziconotide's Interaction with N-Type Calcium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity and kinetics of ziconotide to N-type (Cav2.2) voltage-gated calcium channels. The information presented herein is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and neuroscience.

This compound, a synthetic form of the ω-conotoxin MVIIA peptide from the venom of the marine cone snail Conus magus, is a potent and selective blocker of N-type calcium channels.[1][2] This specific interaction is the foundation of its therapeutic effect as a non-opioid analgesic for severe chronic pain.[1][2] Understanding the precise nature of this compound's binding affinity and kinetics is crucial for the development of novel analgesics with improved therapeutic profiles.

Quantitative Analysis of this compound Binding

The binding of this compound to N-type calcium channels is characterized by high affinity and specificity.[1] Radioligand binding assays and electrophysiological studies have been instrumental in quantifying these interactions. The following tables summarize the key quantitative data available in the scientific literature.

ParameterValueSpecies/SystemReference
Dissociation Constant (Kd) 4.8 x 10-8 MHuman Cav2.2[3]
Not specifiedRat Brain Membranes[1]
Inhibitory Concentration (IC50) 0.7–1.8 nMHuman Cav2.2[4]
0.67–208 nMCav2.2/CACNA1B channels

Table 1: Binding Affinity of this compound to N-Type Calcium Channels

ParameterValueMethodReference
Association Rate (kon) Data not available
Dissociation Rate (koff) Data not available
Binding Characteristics Rapid and ReversibleRadioligand Binding[1]

Table 2: Binding Kinetics of this compound to N-Type Calcium Channels

Experimental Protocols

A detailed understanding of the methodologies used to characterize the interaction between this compound and N-type calcium channels is essential for replicating and building upon existing research.

Radioligand Binding Assay

This protocol provides a representative method for determining the binding affinity of this compound to N-type calcium channels in rat brain synaptosomes using a radiolabeled ligand, such as 125I-ω-conotoxin GVIA, in a competitive binding assay.

1. Preparation of Synaptosomal Membranes:

  • Homogenize fresh or frozen rat brains in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Centrifuge the homogenate at a low speed to remove large debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the synaptosomal membranes.

  • Wash the pellet with fresh buffer and resuspend it in the assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

2. Competitive Binding Assay:

  • In a 96-well plate, combine the synaptosomal membrane preparation with a fixed concentration of radiolabeled ω-conotoxin GVIA.

  • Add varying concentrations of unlabeled this compound to the wells to compete for binding to the N-type calcium channels.

  • To determine non-specific binding, add a high concentration of unlabeled ω-conotoxin GVIA to a separate set of wells.

  • Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

3. Separation and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound.

  • Plot the specific binding as a function of the this compound concentration.

  • Fit the data to a one-site competition model to determine the IC50 value, which can then be used to calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines a method for measuring the inhibitory effect of this compound on N-type calcium channel currents in cultured dorsal root ganglion (DRG) neurons, which endogenously express Cav2.2 channels.[5][6]

1. Cell Preparation:

  • Isolate DRG neurons from neonatal rodents and plate them on coverslips for culturing.[5][6]

  • Maintain the neuronal cultures in an appropriate growth medium for several days to allow for adherence and process outgrowth.[5]

2. Electrophysiological Recording:

  • Transfer a coverslip with cultured DRG neurons to a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with an external solution containing physiological concentrations of ions.

  • Fabricate patch pipettes from borosilicate glass capillaries and fill them with an internal solution containing ions that mimic the intracellular environment.

  • Under visual guidance, form a high-resistance seal (a "giga-seal") between the patch pipette and the membrane of a single DRG neuron.

  • Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the whole-cell currents.

3. Measurement of N-type Calcium Currents:

  • Voltage-clamp the neuron at a holding potential that keeps the calcium channels in a closed state (e.g., -80 mV).

  • Apply depolarizing voltage steps to activate the voltage-gated calcium channels and elicit inward calcium currents.

  • Isolate the N-type calcium currents by pharmacologically blocking other types of voltage-gated calcium channels (e.g., using specific blockers for L-type and P/Q-type channels).

4. Application of this compound and Data Analysis:

  • After obtaining a stable baseline recording of the N-type calcium current, apply this compound to the external solution at various concentrations.

  • Measure the reduction in the amplitude of the N-type calcium current in the presence of this compound.

  • Construct a dose-response curve by plotting the percentage of current inhibition as a function of the this compound concentration.

  • Fit the dose-response curve with a Hill equation to determine the IC50 value for this compound's block of N-type calcium channels.

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the mechanisms and methodologies discussed, the following diagrams, created using the DOT language for Graphviz, provide visual representations of the key pathways and workflows.

Ziconotide_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Arrives N_type_Channel N-type Ca²⁺ Channel (Cav2.2) Action_Potential->N_type_Channel Depolarization Vesicle_Fusion Vesicle Fusion Inhibited N_type_Channel->Vesicle_Fusion Ca²⁺ Influx (Blocked) This compound This compound This compound->N_type_Channel Blocks Neurotransmitter_Release Neurotransmitter Release (Glutamate, CGRP, Substance P) Blocked No_Neurotransmitters Receptors Receptors No_Neurotransmitters->Receptors No Binding No_Signal No Signal Transmission Receptors->No_Signal

Caption: this compound's mechanism of action at the presynaptic terminal.

Radioligand_Binding_Workflow Start Start: Prepare Synaptosomal Membranes Incubation Incubate Membranes with Radioligand and this compound Start->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Counting Measure Radioactivity of Bound Ligand Filtration->Counting Analysis Data Analysis: Calculate IC₅₀ and Kᵢ Counting->Analysis End End: Determine Binding Affinity Analysis->End Patch_Clamp_Workflow Start Start: Prepare Cultured DRG Neurons Patch Establish Whole-Cell Patch-Clamp Configuration Start->Patch Record_Baseline Record Baseline N-type Ca²⁺ Currents Patch->Record_Baseline Apply_this compound Apply this compound at Varying Concentrations Record_Baseline->Apply_this compound Record_Block Record Blocked N-type Ca²⁺ Currents Apply_this compound->Record_Block Analysis Data Analysis: Generate Dose-Response Curve and IC₅₀ Record_Block->Analysis End End: Quantify Channel Blockade Analysis->End

References

The Structural Ballet of Ziconotide Analogues: A Deep Dive into N-type Calcium Channel Blockade

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ziconotide (ω-conotoxin MVIIA), a synthetic peptide derived from the venom of the marine cone snail Conus magus, stands as a potent non-opioid analgesic for severe chronic pain. Its therapeutic action is rooted in the highly selective blockade of N-type (CaV2.2) voltage-gated calcium channels, crucial players in the transmission of pain signals in the spinal cord.[1][2] Despite its efficacy, the narrow therapeutic window and requirement for intrathecal administration have spurred extensive research into the development of this compound analogues with improved pharmacological profiles. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of these analogues, detailing the molecular intricacies that govern their interaction with the CaV2.2 channel.

The Molecular Target: N-type (CaV2.2) Calcium Channels

N-type calcium channels are predominantly located on presynaptic nerve terminals and are instrumental in the influx of calcium ions that triggers the release of neurotransmitters.[1][2] In the context of pain signaling, these channels are concentrated in the superficial layers of the dorsal horn of the spinal cord.[3] By blocking these channels, this compound and its analogues effectively reduce the release of pronociceptive neurotransmitters such as substance P, thus dampening the transmission of pain signals to the brain.[1]

This compound: A Structural Overview

This compound is a 25-amino acid peptide characterized by a highly constrained structure stabilized by three disulfide bonds (Cys1-Cys16, Cys8-Cys20, Cys15-Cys25).[4] This intricate network of disulfide bridges forms a "cysteine-knot" motif, which is critical for maintaining the peptide's three-dimensional conformation and, consequently, its biological activity. The peptide is organized into four loops between the cysteine residues, with specific amino acids in these loops playing pivotal roles in the interaction with the CaV2.2 channel.

Structure-Activity Relationship of this compound Analogues

Systematic modifications of the this compound sequence, primarily through alanine-scanning mutagenesis, have illuminated the key residues and structural domains essential for high-affinity binding and potent inhibition of N-type calcium channels.

Quantitative Analysis of this compound Analogues

The following table summarizes the inhibitory activity (IC50) of this compound (ω-conotoxin MVIIA) and a selection of its analogues on N-type calcium channels. The data is compiled from radioligand binding assays and electrophysiological studies.

Analogue/ModificationTargetAssay TypeIC50 (nM)Fold Change vs. This compoundReference
This compound (ω-conotoxin MVIIA) N-type (CaV2.2) Electrophysiology 0.67 - 208 - [5]
[Ala2]-MVIIAN-type (CaV2.2)Binding Assay-Significant Decrease[6]
[Ala10]-MVIIAN-type (CaV2.2)Binding Assay-Significant Decrease[6]
[Ala11]-MVIIAN-type (CaV2.2)Binding Assay-Significant Decrease[6]
[Ala13]-MVIIAN-type (CaV2.2)Binding Assay-Drastic Decrease[6]
[Ala21]-MVIIAN-type (CaV2.2)Binding Assay-Significant Decrease[6]
Myristoylated MVIIAN-type (CaV2.2)ElectrophysiologyReduced potency-

Note: A direct, comprehensive table with IC50 values from a single alanine scan study on this compound was not available in the searched literature. The information presented is a qualitative summary from multiple sources indicating the impact of specific alanine substitutions.

Key Residues and Domains

Alanine-scanning studies have consistently highlighted the critical role of several residues in the interaction of this compound with the CaV2.2 channel.[6]

  • Tyr13: Located in loop 2, this residue is unequivocally the most critical for the activity of this compound.[6] Its hydroxyl group is a key binding determinant.[6]

  • Lys2, Arg10, Leu11, and Arg21: These residues, located in different loops of the peptide, also contribute significantly to the binding affinity.[6] Their replacement with alanine leads to a substantial decrease in potency.[6]

  • Loops 2 and 4: Chimeric studies involving the exchange of loops between the N-type selective ω-conotoxin MVIIA and the P/Q-type selective ω-conotoxin MVIIC have revealed that loops 2 and 4 are the primary determinants of subtype selectivity.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound Analogues

The synthesis of this compound and its analogues is typically achieved through Fmoc-based solid-phase peptide synthesis.

Protocol Outline:

  • Resin Swelling: Swell Fmoc-Rink Amide resin in dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent such as HOBt/DIC in DMF.

  • Repetitive Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).

  • Oxidative Folding: Induce the formation of the three disulfide bonds by air oxidation in a suitable buffer (e.g., ammonium acetate).

  • Purification: Purify the folded peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

This is a generalized protocol. Specific details regarding reaction times, equivalents of reagents, and purification gradients may vary.

Radioligand Binding Assay

Competitive binding assays are employed to determine the affinity of this compound analogues for the N-type calcium channel.

Protocol Outline:

  • Membrane Preparation: Prepare crude membrane fractions from rat brain tissue.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., containing HEPES, BSA).

  • Competition Reaction: Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [125I]ω-conotoxin GVIA) and varying concentrations of the unlabeled this compound analogue.

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the IC50 value (the concentration of the analogue that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the inhibitory effect of this compound analogues on N-type calcium channel currents.

Protocol Outline:

  • Cell Culture: Culture a suitable cell line stably expressing the human CaV2.2 channel (e.g., HEK293 cells).

  • Electrode Preparation: Fabricate patch pipettes from borosilicate glass and fill them with an appropriate internal solution.

  • Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a single cell.

  • Current Elicitation: Elicit calcium channel currents by applying a voltage-step depolarization protocol (e.g., from a holding potential of -80 mV to a test potential of +10 mV).

  • Drug Application: Perfuse the cell with an external solution containing a known concentration of the this compound analogue.

  • Data Acquisition: Record the calcium channel currents before and after the application of the analogue.

  • Data Analysis: Measure the peak current amplitude and calculate the percentage of inhibition at each concentration of the analogue to determine the IC50 value.

Visualizing the Molecular Landscape

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound in blocking the N-type calcium channel and its downstream effects on neurotransmitter release.

G Signaling Pathway of this compound Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron This compound This compound / Analogue CaV2_2 N-type Ca²⁺ Channel (CaV2.2) This compound->CaV2_2 Blocks Ca_influx Ca²⁺ Influx CaV2_2->Ca_influx Mediates Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion Triggers Neurotransmitter_release Neurotransmitter Release (e.g., Substance P) Vesicle_fusion->Neurotransmitter_release Leads to Pain_signal Pain Signal Transmission Neurotransmitter_release->Pain_signal Initiates G Experimental Workflow for this compound Analogue SAR Design Analogue Design (e.g., Alanine Scan) Synthesis Solid-Phase Peptide Synthesis (SPPS) Design->Synthesis Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Binding_Assay Radioligand Binding Assay (IC₅₀) Characterization->Binding_Assay Electro_Assay Electrophysiology Assay (IC₅₀) Characterization->Electro_Assay SAR_Analysis SAR Analysis Binding_Assay->SAR_Analysis Electro_Assay->SAR_Analysis

References

Methodological & Application

Application Notes and Protocols for In Vivo Animal Models of Neuropathic Pain for Ziconotide Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing and assessing neuropathic pain in rodent models to test the efficacy of Ziconotide. This compound, a synthetic form of a cone snail peptide, is a potent non-opioid analgesic that selectively blocks N-type voltage-gated calcium channels.[1][2] It is approved for intrathecal administration for severe chronic pain in humans.[1][2][3] The following protocols for common neuropathic pain models are essential for preclinical evaluation of this compound and similar N-type calcium channel blockers.

Overview of Neuropathic Pain Models

Neuropathic pain is a chronic condition resulting from nerve injury, characterized by spontaneous pain, allodynia (pain from non-painful stimuli), and hyperalgesia (exaggerated response to painful stimuli).[4][5] Animal models are crucial for understanding the pathophysiology of neuropathic pain and for the development of new analgesics.[6] Commonly used and well-validated models for inducing neuropathic pain in rodents include:

  • Chronic Constriction Injury (CCI): Involves loose ligation of the sciatic nerve, leading to inflammation and nerve compression.[7][8][9][10]

  • Spared Nerve Injury (SNI): Involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the remaining branch intact.[11][12][13][14]

  • Spinal Nerve Ligation (SNL): Involves the tight ligation of one or more spinal nerves.[5][15][16][17][18]

These models produce robust and long-lasting pain-like behaviors, making them suitable for testing the analgesic effects of compounds like this compound.[4][5][12]

This compound's Mechanism of Action in Neuropathic Pain

This compound exerts its analgesic effect by selectively blocking N-type voltage-gated calcium channels (Cav2.2) located on presynaptic nerve terminals in the dorsal horn of the spinal cord.[1][19] In neuropathic pain states, there is an upregulation of these channels, leading to increased release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[19] By blocking these channels, this compound inhibits the release of these neurotransmitters, thereby dampening the transmission of pain signals to the brain.[1][2]

Ziconotide_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron N_type_Ca_Channel N-type Ca2+ Channel (Cav2.2) Vesicles Synaptic Vesicles (Glutamate, Substance P, CGRP) N_type_Ca_Channel->Vesicles Ca2+ Influx Synaptic_Cleft Synaptic Cleft Vesicles->Synaptic_Cleft Neurotransmitter Release This compound This compound This compound->N_type_Ca_Channel Blocks Nerve_Impulse Nerve Impulse Nerve_Impulse->N_type_Ca_Channel Depolarization Receptors Neurotransmitter Receptors Synaptic_Cleft->Receptors Binding Pain_Signal Pain Signal Transmission to Brain Receptors->Pain_Signal Experimental_Workflow cluster_preparation Preparation cluster_surgery Surgical Intervention cluster_post_op Post-Operative Phase cluster_treatment Treatment and Assessment Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Behavioral Testing Animal_Acclimation->Baseline_Testing Neuropathic_Pain_Model Induce Neuropathic Pain Model (CCI, SNI, or SNL) Baseline_Testing->Neuropathic_Pain_Model IT_Catheter_Implantation Intrathecal Catheter Implantation Neuropathic_Pain_Model->IT_Catheter_Implantation Recovery_Period Recovery Period IT_Catheter_Implantation->Recovery_Period Pain_Model_Validation Validation of Pain Model (Behavioral Testing) Recovery_Period->Pain_Model_Validation Ziconotide_Administration This compound Administration (IT) Pain_Model_Validation->Ziconotide_Administration Post_Treatment_Testing Post-Treatment Behavioral Testing Ziconotide_Administration->Post_Treatment_Testing Data_Analysis Data Analysis and Interpretation Post_Treatment_Testing->Data_Analysis

References

Application Notes and Protocols for the Synthesis and Purification of Recombinant Ziconotide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziconotide, a synthetic equivalent of the ω-conotoxin MVIIA found in the venom of the marine snail Conus magus, is a potent N-type voltage-gated calcium channel blocker used as a non-opioid analgesic for severe chronic pain.[1][2] Its complex structure, featuring 25 amino acids and three disulfide bridges, presents significant challenges for chemical synthesis.[2] Recombinant DNA technology offers a promising alternative for the production of this compound, potentially enabling higher yields and simplified purification schemes.

These application notes provide detailed protocols for the synthesis and purification of recombinant this compound using two primary expression systems: Escherichia coli and Pichia pastoris. The methodologies cover expression vector construction, fermentation, protein purification, and in vitro folding to obtain the biologically active peptide.

Recombinant this compound Production Strategies

The production of a small, disulfide-rich peptide like this compound in a recombinant host often requires strategies to prevent proteolytic degradation and promote correct folding. A common and effective approach is the expression of this compound as a fusion protein. This involves genetically linking the this compound coding sequence to a larger, more stable protein partner.

Advantages of Fusion Protein Systems:

  • Enhanced Expression: The fusion partner can stabilize the much smaller this compound peptide, leading to higher accumulation levels within the host cell.

  • Increased Solubility: Some fusion partners, such as Thioredoxin (Trx) and Maltose Binding Protein (MBP), are highly soluble and can prevent the aggregation of the target peptide into inclusion bodies.[3][4]

  • Simplified Purification: The fusion partner can serve as an affinity tag, allowing for straightforward one-step purification of the fusion protein from the crude cell lysate.[5][6]

  • Protection from Proteolysis: The larger fusion partner can sterically hinder host cell proteases from degrading the this compound peptide.

This document will focus on the use of a Thioredoxin (Trx) fusion system in E. coli and a secreted expression system in P. pastoris.

Data Summary: Comparison of Recombinant this compound Production Methods

Expression SystemFusion PartnerTypical Yield of Fusion Protein (mg/L of culture)Purification StepsFinal Yield of Purified this compoundPurityReference
E. coliThioredoxin (Trx)~401. Metal Affinity Chromatography (IMAC) 2. Chemical/Enzymatic Cleavage 3. RP-HPLCNot explicitly stated, but fusion protein showed analgesic activity>95% (for fusion protein)[5]
E. coliKSI-(LvIA)n-His6100-5001. Metal Affinity Chromatography (IMAC) 2. CNBr Cleavage 3. RP-HPLCHigh yields of fusion protein reported, final peptide yield not quantifiedNot specified[7]
P. pastorisα-factor secretion signalNot specified1. Cation Exchange Chromatography 2. RP-HPLCNot specifiedHigh[8][9]

Note: The yields and purity can vary significantly depending on the specific experimental conditions, including the vector, host strain, and fermentation parameters.

Experimental Workflow for Recombinant this compound Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Folding gene_synthesis This compound Gene Synthesis & Codon Optimization vector_construction Cloning into Expression Vector gene_synthesis->vector_construction transformation Transformation into Host vector_construction->transformation expression Protein Expression transformation->expression cell_lysis Cell Lysis / Supernatant Collection expression->cell_lysis affinity_chromatography Affinity Chromatography cell_lysis->affinity_chromatography cleavage Fusion Tag Cleavage affinity_chromatography->cleavage rphplc RP-HPLC Purification cleavage->rphplc folding Oxidative Folding rphplc->folding characterization Characterization (MS, HPLC) folding->characterization

Caption: Overall workflow for recombinant this compound production.

Protocol 1: Recombinant this compound Production in E. coli using a Thioredoxin Fusion System

This protocol describes the expression of this compound as a fusion protein with Thioredoxin (Trx) in E. coli, followed by purification and cleavage to release the target peptide.

Materials
  • E. coli strain BL21(DE3)

  • pET-32a(+) expression vector

  • Synthetic, codon-optimized gene for ω-conotoxin MVIIA

  • Restriction enzymes, T4 DNA ligase

  • LB medium, IPTG

  • Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity resin

  • Enterokinase or Thrombin

  • RP-HPLC system with a C18 column

  • Folding buffer (e.g., 0.1 M Tris-HCl pH 8.0, 1 mM EDTA, 0.5 M L-arginine, 1 mM GSH, 0.1 mM GSSG)

Methods

1. Vector Construction

  • Synthesize the DNA sequence encoding ω-conotoxin MVIIA with codons optimized for E. coli expression.

  • Incorporate appropriate restriction sites at the 5' and 3' ends for cloning into the pET-32a(+) vector. This vector will create a fusion protein with an N-terminal Trx tag, a His-tag, and a cleavage site.

  • Digest both the synthetic gene and the pET-32a(+) vector with the corresponding restriction enzymes.

  • Ligate the digested gene into the linearized vector using T4 DNA ligase.

  • Transform the ligation product into a suitable cloning strain of E. coli (e.g., DH5α) and select for positive clones by antibiotic resistance and colony PCR/restriction digestion.

  • Isolate the plasmid DNA from a positive clone and verify the sequence.

2. Protein Expression

  • Transform the confirmed pET-32a-MVIIA plasmid into E. coli BL21(DE3) expression host.

  • Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Use the overnight culture to inoculate 1 L of LB medium with antibiotic.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Continue to incubate the culture at a reduced temperature (e.g., 16-25°C) overnight to enhance the solubility of the fusion protein.

  • Harvest the cells by centrifugation.

3. Purification of the Fusion Protein

  • Resuspend the cell pellet in lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the Trx-MVIIA fusion protein with elution buffer.

  • Analyze the fractions by SDS-PAGE to confirm the purity of the fusion protein.

4. Cleavage of the Fusion Tag

  • Dialyze the purified fusion protein against the appropriate cleavage buffer recommended for the specific protease (e.g., enterokinase or thrombin).

  • Add the protease to the dialyzed protein solution and incubate at the recommended temperature for the required time to achieve complete cleavage.

  • Monitor the cleavage reaction by SDS-PAGE.

5. Purification of this compound

  • After cleavage, the mixture will contain the Trx tag, the cleaved this compound, and the protease.

  • Subject the cleavage reaction mixture to a second round of Ni-NTA chromatography to remove the His-tagged Trx protein. The flow-through will contain the this compound peptide.

  • Further purify the this compound peptide by RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Collect the fractions corresponding to the this compound peak and confirm the molecular weight by mass spectrometry.

6. Oxidative Folding

  • Lyophilize the purified, reduced this compound.

  • Dissolve the lyophilized peptide in the folding buffer at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular disulfide bond formation.

  • Incubate the folding reaction at 4°C for 24-48 hours with gentle stirring.

  • Monitor the formation of correctly folded this compound by RP-HPLC. The correctly folded peptide will have a distinct retention time compared to the reduced and misfolded forms.

  • Purify the correctly folded this compound by RP-HPLC.

E. coli Expression and Purification Workflow

ecoli_workflow start Start: E. coli Culture induction IPTG Induction start->induction harvest Cell Harvest induction->harvest lysis Cell Lysis harvest->lysis imac1 IMAC Purification (Capture) lysis->imac1 cleavage Enzymatic Cleavage imac1->cleavage imac2 IMAC Purification (Tag Removal) cleavage->imac2 rphplc RP-HPLC Purification imac2->rphplc folding Oxidative Folding rphplc->folding end End: Purified this compound folding->end

Caption: Workflow for this compound production in E. coli.

Protocol 2: Secreted Expression of this compound in Pichia pastoris

Pichia pastoris is a methylotrophic yeast capable of high-level protein expression and secretion.[10][11] This system can facilitate the correct folding and disulfide bond formation of this compound in the endoplasmic reticulum before secretion into the culture medium, simplifying downstream processing.[9][11]

Materials
  • Pichia pastoris strain (e.g., X-33, GS115)

  • pPICZαA expression vector (or similar)

  • Synthetic, codon-optimized gene for ω-conotoxin MVIIA

  • Restriction enzymes, T4 DNA ligase

  • YPD medium, BMGY medium, BMMY medium

  • Methanol

  • Cation exchange chromatography column (e.g., SP Sepharose)

  • RP-HPLC system with a C18 column

Methods

1. Vector Construction

  • Synthesize the DNA sequence encoding ω-conotoxin MVIIA with codons optimized for P. pastoris expression.

  • Clone the synthetic gene into the pPICZαA vector in-frame with the α-factor secretion signal. This will direct the expressed this compound to the secretory pathway.

  • Linearize the recombinant plasmid with a suitable restriction enzyme to facilitate integration into the P. pastoris genome.

2. Pichia Transformation and Screening

  • Transform the linearized plasmid into a suitable P. pastoris strain by electroporation.

  • Select for positive transformants on YPD plates containing Zeocin.

  • Screen individual colonies for high-level expression of this compound by performing small-scale induction in BMMY medium and analyzing the supernatant by SDS-PAGE or dot blot.

3. Large-Scale Expression

  • Inoculate a high-expressing clone into 50 mL of BMGY medium and grow overnight at 30°C with shaking.

  • Use this culture to inoculate 1 L of BMGY medium in a baffled flask.

  • Grow the culture at 30°C with vigorous shaking until the OD600 reaches 2-6.

  • Harvest the cells by centrifugation and resuspend the cell pellet in BMMY medium to induce expression.

  • Continue to incubate the culture at 30°C with shaking.

  • Add methanol to a final concentration of 0.5-1.0% every 24 hours to maintain induction.

  • Continue the induction for 3-4 days.

4. Purification of Secreted this compound

  • Separate the cells from the culture medium by centrifugation.

  • Clarify the supernatant by filtration.

  • Adjust the pH of the supernatant to ~4.5 to facilitate binding to a cation exchange column.

  • Load the supernatant onto a cation exchange column (e.g., SP Sepharose) equilibrated with a low-salt buffer at pH 4.5.

  • Wash the column to remove unbound proteins.

  • Elute the bound this compound with a salt gradient.

  • Further purify the this compound-containing fractions by RP-HPLC as described in Protocol 1.

  • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC. Since the protein is secreted, it is often correctly folded, but a final polishing step with RP-HPLC will separate any isoforms.

Pichia pastoris Expression and Purification Workflow

pichia_workflow start Start: Pichia Culture induction Methanol Induction start->induction harvest Supernatant Harvest induction->harvest clarification Clarification harvest->clarification iex Ion Exchange Chromatography clarification->iex rphplc RP-HPLC Purification iex->rphplc end End: Purified this compound rphplc->end

Caption: Workflow for secreted this compound production in P. pastoris.

Concluding Remarks

The choice between the E. coli and P. pastoris expression systems will depend on the specific resources and expertise available in the laboratory. The E. coli system is generally faster for initial expression trials, but may require a more involved downstream process including protein refolding. The P. pastoris system, while potentially taking longer to establish a high-producing clone, offers the advantage of secreted expression of a correctly folded product, which can significantly simplify purification. Both methods, when optimized, are capable of producing high-purity recombinant this compound suitable for research and preclinical development.

References

Application Notes and Protocols for Measuring Ziconotide Concentration in Cerebrospinal Fluid (CSF)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Ziconotide in cerebrospinal fluid (CSF), a critical aspect of preclinical and clinical studies for this potent analgesic. The following sections detail established analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA), along with a note on Radioimmunoassay (RIA).

Overview of Analytical Techniques

The measurement of this compound in CSF presents analytical challenges due to the complex matrix and the low concentrations typically observed. The selection of an appropriate analytical method depends on the required sensitivity, specificity, and throughput.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for quantifying higher concentrations of this compound. It offers good precision and linearity but may lack the sensitivity required for lower concentrations in CSF.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalysis, offering high sensitivity, specificity, and the ability to multiplex. This method is ideal for detecting the low ng/mL concentrations of this compound expected in CSF.

  • Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput immunoassay that provides good sensitivity and is well-suited for screening large numbers of samples. Commercially available kits simplify the workflow.

  • Radioimmunoassay (RIA): A highly sensitive immunoassay that has been historically used for this compound quantification. However, it involves the use of radioactive materials, which requires specialized handling and disposal procedures.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described analytical methods.

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReported Recovery
HPLC-UV This compoundIntrathecal Analgesia SolutionNot Reported0.1 µg/mL[1]0.1 - 4 µg/mL[1]>95% (for a similar compound)[2]
LC-MS/MS General PeptidesCSFNot Specifically Reported for this compound0.05 - 5 ng/mL (for other drugs of abuse)[3]Not Specifically Reported for this compoundNot Specifically Reported for this compound
ELISA This compoundBiological Fluids1.39 ng/mL3.70 ng/mL3.70 - 300 ng/mLNot Reported by Manufacturer
Radioimmunoassay (RIA) This compoundDog CSF and PlasmaNot Reported0.07 ng/mL[4]Not ReportedNot Reported

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from a validated method for the simultaneous quantification of this compound in combination with other analgesics.[1]

a. Sample Preparation: Protein Precipitation

  • To 100 µL of CSF sample, add 900 µL of cold acid acetone (Acetone:Water:HCl; 40:6:1 v/v/v).[5]

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b. Chromatographic Conditions

  • HPLC System: Waters 1525 or equivalent[5]

  • Column: Phenomenex C18 (4.6 mm × 150 mm, 5.0 µm)[5]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient Program:

    • 0-2 min: 100% A

    • 2-14 min: Linear gradient to 30% B

    • 14-24 min: Linear gradient to 70% B

    • 24-30 min: Return to 100% A and equilibrate[5]

  • Flow Rate: 1.0 mL/min[5]

  • Injection Volume: 10 µL

  • Detection: UV at 200 nm[1]

c. Diagram of HPLC-UV Workflow

HPLC_Workflow CSF_Sample CSF Sample Protein_Precipitation Protein Precipitation (Acid Acetone) CSF_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection UV_Detection UV Detection (200 nm) HPLC_Injection->UV_Detection Data_Analysis Data Analysis UV_Detection->Data_Analysis

Caption: Workflow for this compound analysis in CSF using HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

a. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% TFA in water.

  • Loading: Acidify the CSF sample with an equal volume of 0.1% TFA and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% TFA in 5% methanol to remove salts and other interferences.

  • Elution: Elute the this compound with 1 mL of 0.1% TFA in 80% acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial LC mobile phase.

b. LC-MS/MS Conditions (Hypothetical)

  • LC System: UPLC system such as Waters ACQUITY or equivalent

  • Column: C18 peptide column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A shallow gradient from 5% to 50% B over several minutes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Mass Spectrometer: A triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MRM Transitions: To be determined by infusing a this compound standard. Precursor ion would be a multiply charged ion of this compound, and product ions would be specific fragments.

c. Diagram of LC-MS/MS Workflow

LCMS_Workflow CSF_Sample CSF Sample SPE Solid-Phase Extraction CSF_Sample->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification

Caption: General workflow for this compound analysis in CSF by LC-MS/MS.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is based on the general procedure for commercially available competitive ELISA kits.

a. Principle

This is a competitive inhibition ELISA. The microtiter plate is pre-coated with a this compound-specific antibody. This compound in the sample or standard competes with a fixed amount of biotin-labeled this compound for binding to the antibody. The amount of bound biotinylated this compound is inversely proportional to the concentration of this compound in the sample.

b. Protocol

  • Prepare Reagents: Prepare all reagents, standards, and samples as instructed in the kit manual.

  • Add Standard/Sample: Add 50 µL of standard or CSF sample to each well.

  • Add Biotinylated this compound: Add 50 µL of biotinylated this compound to each well.

  • Incubate: Incubate for 1 hour at 37°C.

  • Wash: Aspirate and wash each well 3 times with the provided wash buffer.

  • Add HRP-avidin: Add 100 µL of HRP-avidin to each well.

  • Incubate: Incubate for 1 hour at 37°C.

  • Wash: Repeat the wash step.

  • Add Substrate: Add 90 µL of TMB substrate to each well.

  • Incubate: Incubate for 15-20 minutes at 37°C in the dark.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Read Absorbance: Read the absorbance at 450 nm within 5 minutes.

c. Diagram of ELISA Workflow

ELISA_Workflow Start Start Add_Sample Add Sample/Standard Start->Add_Sample Add_Biotin_Zic Add Biotinylated this compound Add_Sample->Add_Biotin_Zic Incubate1 Incubate Add_Biotin_Zic->Incubate1 Wash1 Wash Incubate1->Wash1 Add_HRP Add HRP-Avidin Wash1->Add_HRP Incubate2 Incubate Add_HRP->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Substrate Add TMB Substrate Wash2->Add_Substrate Incubate3 Incubate (Dark) Add_Substrate->Incubate3 Stop_Reaction Add Stop Solution Incubate3->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance

Caption: Competitive ELISA workflow for this compound quantification.

Note on Radioimmunoassay (RIA)

RIA has been utilized for the quantification of this compound in biological fluids and is known for its high sensitivity, with a reported lower limit of quantification of 0.07 ng/mL in dog CSF and plasma.[4] The principle of RIA is similar to competitive ELISA, where a radiolabeled antigen (e.g., ¹²⁵I-Ziconotide) competes with the unlabeled this compound in the sample for binding to a limited amount of antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of this compound in the sample.

Due to the requirement for radioactive materials and specialized laboratory facilities, a detailed protocol for RIA is not provided here. Researchers interested in this method should consult specialized literature and ensure they have the necessary licenses and safety protocols in place.

Conclusion

The choice of analytical method for measuring this compound concentration in CSF should be guided by the specific requirements of the study. HPLC-UV is a reliable method for higher concentration ranges, while LC-MS/MS offers the highest sensitivity and specificity for low-level quantification. Commercially available ELISA kits provide a convenient and high-throughput option. While historically used, RIA is now less common due to the handling of radioactive materials. Proper method validation is crucial to ensure accurate and reliable data for pharmacokinetic and pharmacodynamic assessments of this compound.

References

Application Notes and Protocols: Assessing the Analgesic Efficacy of Ziconotide in the Formalin Test

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the formalin test for evaluating the analgesic properties of Ziconotide, a potent N-type voltage-gated calcium channel blocker. The information presented herein is intended to facilitate the design and execution of preclinical studies aimed at characterizing the antinociceptive effects of this compound and related compounds.

Introduction

This compound (synthetic ω-conotoxin MVIIA) is a non-opioid analgesic approved for the management of severe chronic pain.[1][2][3] Its mechanism of action involves the selective blockade of N-type calcium channels in the dorsal horn of the spinal cord, which play a crucial role in the transmission of nociceptive signals.[1][2] By inhibiting these channels, this compound effectively reduces the release of pro-nociceptive neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[1]

The formalin test is a widely used and reliable preclinical model of tonic pain that allows for the assessment of both acute and persistent pain responses.[4][5] The test involves the subcutaneous injection of a dilute formalin solution into the hind paw of a rodent, which elicits a biphasic pattern of nocifensive behaviors (licking, biting, and flinching). The early, acute phase (Phase 1) is attributed to the direct activation of nociceptors, while the late, tonic phase (Phase 2) is associated with inflammatory processes and central sensitization of the nervous system.[4][5] This biphasic nature makes the formalin test particularly useful for differentiating the effects of analgesic compounds on different pain modalities.

Data Presentation

The following tables summarize the quantitative data on the analgesic efficacy of intrathecally administered this compound (ω-conotoxin MVIIA) in the formalin test in rodents.

Table 1: Dose-Dependent Effect of this compound (ω-conotoxin MVIIA) on Nociceptive Behavior in the Rat Formalin Test

Dose (ng)Phase 1 Licking/Biting Time (s)% Inhibition (Phase 1)Phase 2 Licking/Biting Time (s)% Inhibition (Phase 2)
Vehicle85.3 ± 7.2-185.6 ± 15.4-
165.1 ± 6.823.7%130.2 ± 12.129.9%
348.2 ± 5.1*43.5%89.7 ± 9.8 51.7%
1030.5 ± 4.564.2%55.4 ± 7.3 70.1%
3015.8 ± 3.981.5%25.1 ± 5.2**86.5%

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. Source: Adapted from Lee et al., 2010.

Table 2: ED₅₀ Values of this compound (ω-conotoxin MVIIA) in the Rat Formalin Test [1]

PhaseED₅₀ (ng)
Phase 113.03
Phase 26.41

Source: Lee et al., 2010.[1]

Table 3: Effect of this compound on Licking Time in the Mouse Formalin Test

TreatmentDose (nmol, i.t.)Phase 1 Licking Time (s)Phase 2 Licking Time (s)
Vehicle-~80~150
This compound0.1~30****~40****

****p < 0.0001 versus vehicle. Data are presented as mean. Source: Adapted from Gentile et al., 2018.

Experimental Protocols

This section provides a detailed methodology for assessing the analgesic efficacy of this compound using the formalin test in rodents.

Animals
  • Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[6]

  • Weight: Rats (200-250 g), Mice (20-25 g).

  • Housing: Animals should be housed in a temperature-controlled environment (21 ± 2°C) with a 12-hour light/dark cycle and provided with ad libitum access to food and water.[7] Acclimatize animals to the testing environment for at least 1-2 days before the experiment.

This compound Administration
  • Route: Intrathecal (i.t.) injection is the standard route for central nervous system delivery of this compound.

  • Procedure:

    • Briefly anesthetize the animal (e.g., with isoflurane).

    • Perform a lumbar puncture between the L5 and L6 vertebrae.

    • Inject a small volume (e.g., 10 µl for rats, 5 µl for mice) of this compound solution or vehicle (e.g., sterile saline).

  • Dosing: this compound doses can range from nanogram to low microgram quantities, as indicated in the data tables. A dose-response study is recommended to determine the ED₅₀.

  • Timing: Administer this compound 10-15 minutes prior to formalin injection.

Formalin Test Procedure
  • Habituation: Place the animal in a transparent observation chamber (e.g., Plexiglas) for at least 30 minutes to allow for acclimatization.

  • Formalin Injection:

    • Briefly restrain the animal.

    • Inject 50 µl of a 2.5-5% formalin solution subcutaneously into the plantar surface of the right hind paw using a 27-30 gauge needle.[4]

  • Behavioral Observation:

    • Immediately return the animal to the observation chamber.

    • Record the cumulative time the animal spends licking, biting, or flinching the injected paw.

    • Observations are typically divided into two phases:

      • Phase 1 (Early Phase): 0-5 minutes post-formalin injection.[4]

      • Phase 2 (Late Phase): 15-40 minutes post-formalin injection.[8]

    • A trained observer, blind to the treatment groups, should perform the scoring. Automated systems can also be used to track flinching behavior.

Data Analysis
  • Calculate the total time spent in nocifensive behaviors for both Phase 1 and Phase 2 for each animal.

  • Compare the mean behavioral scores between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

  • Calculate the percentage of inhibition for each dose.

  • Determine the ED₅₀ value using regression analysis.

Mandatory Visualizations

Signaling Pathway of this compound's Analgesic Action

Ziconotide_Signaling_Pathway cluster_presynaptic Presynaptic Terminal (Primary Afferent) cluster_postsynaptic Postsynaptic Neuron (Dorsal Horn) ActionPotential Action Potential VGCC N-type Voltage-Gated Ca²⁺ Channel ActionPotential->VGCC Depolarization Ca_influx Ca²⁺ Influx VGCC->Ca_influx Opens Vesicles Synaptic Vesicles (Glutamate, Substance P, CGRP) Ca_influx->Vesicles Triggers Fusion Release Neurotransmitter Release Vesicles->Release Receptors Neurotransmitter Receptors Release->Receptors Binds to This compound This compound This compound->VGCC Blocks PainSignal Pain Signal Transmission to Brain Receptors->PainSignal Activation

Caption: this compound blocks N-type calcium channels on presynaptic terminals, inhibiting neurotransmitter release.

Experimental Workflow for the Formalin Test

Formalin_Test_Workflow start Start acclimatization Animal Acclimatization (30 min in chamber) start->acclimatization drug_admin Intrathecal Administration (this compound or Vehicle) acclimatization->drug_admin wait Waiting Period (10-15 min) drug_admin->wait formalin Formalin Injection (Subcutaneous, Hind Paw) wait->formalin phase1 Phase 1 Observation (0-5 min) Record Licking/Biting/Flinching formalin->phase1 interphase Interphase (5-15 min) phase1->interphase phase2 Phase 2 Observation (15-40 min) Record Licking/Biting/Flinching interphase->phase2 data_analysis Data Analysis (Calculate cumulative time, % inhibition, ED₅₀) phase2->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for conducting the formalin test to assess analgesic efficacy.

Logical Relationship of this compound's Effect on Pain Phases

Ziconotide_Pain_Phases cluster_formalin Formalin-Induced Nociception This compound This compound Administration (Intrathecal) Phase1 Phase 1 (Acute Nociceptive Pain) This compound->Phase1 Inhibits (Reduces direct nociceptor signaling) Phase2 Phase 2 (Inflammatory & Central Sensitization) This compound->Phase2 Strongly Inhibits (Reduces central sensitization)

Caption: this compound effectively inhibits both phases of the formalin test, with a more pronounced effect on Phase 2.

References

Troubleshooting & Optimization

Ziconotide Technical Support Center: Minimizing Psychiatric Adverse Effects in Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Ziconotide Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and managing psychiatric adverse effects associated with this compound in experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common psychiatric adverse effects observed with this compound administration in research settings?

A1: this compound, a potent N-type voltage-gated calcium channel (CaV2.2) blocker, can induce a range of neuropsychiatric symptoms. In clinical trials, the most frequently reported psychiatric adverse events include confusion (33%), hallucinations (12%), paranoid reactions (3%), delirium (2%), psychosis (1-2%), and manic reactions (0.4%).[1][2] Cognitive effects such as memory impairment (22%), speech disorder (14%), aphasia (12%), and abnormal thinking (8%) are also common.[1] Researchers should be vigilant for these events, especially in preclinical models and clinical studies.

Q2: What is the proposed mechanism behind this compound-induced psychiatric adverse effects?

A2: The psychiatric side effects of this compound are believed to stem from its primary mechanism of action: the blockade of N-type calcium channels in the central nervous system.[3] These channels are crucial for neurotransmitter release. By blocking them, this compound can disrupt the delicate balance of various neurotransmitter systems, including glutamatergic and GABAergic pathways, which in turn can affect dopaminergic signaling.[4] This disruption in key brain regions involved in mood, cognition, and perception is thought to contribute to the observed psychiatric symptoms.

Q3: Are there any strategies to minimize the risk of psychiatric adverse effects during my experiments?

A3: Yes, several strategies can be employed to mitigate these risks:

  • Slow Titration: A "start low and go slow" approach to dosing is highly recommended.[5] Rapid dose escalation is associated with a higher incidence of adverse events.[6]

  • Dose Optimization: Finding the minimum effective dose for analgesia can help reduce the likelihood of off-target effects.

  • Careful Subject Selection (Clinical Studies): Patients with a pre-existing history of psychosis are contraindicated for this compound treatment.[7] Careful psychiatric screening of subjects is crucial.

  • Co-administration of Antipsychotics: In some clinical cases, antipsychotics like risperidone have been used to manage this compound-induced psychosis.[4] However, the utility of this approach in a research setting needs careful consideration and ethical approval.

Q4: What should I do if I observe psychiatric adverse events in my animal models or human subjects?

A4: Immediate action is crucial:

  • Dose Reduction or Discontinuation: The primary management strategy is to reduce the dose of this compound or discontinue it altogether.[4] Symptoms often resolve within 48 hours to two weeks after stopping the drug.[4]

  • Symptomatic Treatment: In clinical settings, antipsychotics and benzodiazepines may be used to manage psychosis and agitation.[8]

  • Close Monitoring: Continuously monitor the subject's behavioral and cognitive status until the adverse effects have resolved.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Sudden onset of agitation, confusion, or hallucinatory behavior in animal models. This compound dose may be too high or the titration was too rapid.1. Immediately reduce the this compound dose or temporarily halt administration. 2. Monitor the animal's behavior closely for resolution of symptoms. 3. If restarting, use a much slower titration schedule with smaller dose increments.
High variability in behavioral assays assessing cognitive function. This compound may be causing subtle cognitive impairment, affecting performance.1. Ensure a stable baseline of behavior is established before this compound administration. 2. Consider using a lower dose of this compound. 3. Increase the number of subjects to improve statistical power.
Unexpected changes in locomotor activity. This compound can cause dizziness and ataxia, which may be misinterpreted as a primary effect on locomotion.1. Include specific motor function tests (e.g., rotarod) to differentiate between sedation/ataxia and changes in exploratory behavior. 2. Carefully observe the animals for signs of motor impairment.
Difficulty in achieving a therapeutic window without psychiatric side effects. The analgesic effective dose and the dose causing psychiatric effects may be very close.1. Employ a very slow and gradual dose-escalation paradigm. 2. Explore co-administration with other analgesics to potentially lower the required dose of this compound.

Quantitative Data Summary

Table 1: Incidence of Psychiatric Adverse Events with this compound in Clinical Trials

Adverse EventIncidence Rate (%)
Confusion33%[1]
Memory Impairment22%[1]
Hallucinations12%[1][2]
Abnormal Thinking8%[1]
Paranoid Reactions3%[1][2]
Delirium2%[1][2]
Psychosis1-2%[1][2]
Manic Reactions0.4%[1][2]

Table 2: Recommended this compound Titration Schedules to Minimize Adverse Events

Titration ScheduleStarting DoseTitration IncrementFrequency of TitrationReference
Standard Titration 2.4 mcg/day≤ 2.4 mcg/dayNo more than 2-3 times per week[9]
Slow Titration 0.1 mcg/hr (2.4 mcg/day)0.05-0.1 mcg/hrNo more than once every 24 hours[2]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for this compound at N-type Calcium Channels

This protocol describes a competitive binding assay to determine the affinity of test compounds for the N-type calcium channel using [¹²⁵I]-ω-conotoxin MVIIA (a close analog of this compound) as the radioligand.

Materials:

  • Rat brain crude membrane preparation

  • [¹²⁵I]-ω-conotoxin MVIIA

  • Unlabeled this compound (for standard curve)

  • Test compounds

  • Binding buffer (e.g., 50 mM HEPES, pH 7.4, containing 0.1% BSA)

  • Wash buffer (e.g., ice-cold 50 mM HEPES, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and cocktail

  • Gamma counter

Procedure:

  • Membrane Preparation: Prepare crude brain membranes from rats according to standard laboratory protocols.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer

    • Test compound or unlabeled this compound (at various concentrations)

    • [¹²⁵I]-ω-conotoxin MVIIA (at a fixed concentration, typically near its Kd)

    • Rat brain membrane preparation

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a gamma counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [¹²⁵I]-ω-conotoxin MVIIA (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Protocol 2: Prepulse Inhibition (PPI) Test in Rodents to Assess Sensorimotor Gating

The PPI test is used to model deficits in sensorimotor gating, a core feature of psychosis.

Apparatus:

  • A startle response system consisting of a sound-attenuating chamber, a holding cylinder for the animal, a speaker to deliver acoustic stimuli, and a sensor to measure the startle response.

Procedure:

  • Acclimation: Place the animal in the holding cylinder within the startle chamber and allow it to acclimate for a period (e.g., 5 minutes) with background white noise.

  • Habituation: Present a series of startle pulses (e.g., 120 dB) alone to habituate the animal to the stimulus.

  • Test Session: The test session consists of a pseudo-randomized sequence of different trial types:

    • Pulse-alone trials: A strong startle stimulus (e.g., 120 dB) is presented.

    • Prepulse + Pulse trials: A weaker, non-startling prepulse stimulus (e.g., 74, 78, or 82 dB) precedes the startle pulse by a short interval (e.g., 100 ms).

    • No-stimulus trials: Only background noise is present.

  • Data Collection: The startle response (amplitude of the whole-body flinch) is recorded for each trial.

  • Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (Startle amplitude on prepulse + pulse trial) / (Startle amplitude on pulse-alone trial)] x 100 A reduction in PPI by a test compound may indicate a psychosis-like state.

Protocol 3: Microdialysis and HPLC for Dopamine Measurement in the Prefrontal Cortex

This protocol allows for the in vivo measurement of extracellular dopamine levels, which may be altered by this compound.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC system with an electrochemical detector

  • This compound solution for administration

Procedure:

  • Surgery: Under anesthesia, implant a guide cannula targeting the prefrontal cortex of the rat using a stereotaxic apparatus.

  • Recovery: Allow the animal to recover from surgery for a specified period.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect several baseline dialysate samples to establish stable dopamine levels.

  • This compound Administration: Administer this compound (e.g., intrathecally or systemically).

  • Post-treatment Collection: Continue to collect dialysate samples at regular intervals.

  • HPLC Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.

  • Data Analysis: Express the post-treatment dopamine levels as a percentage of the baseline levels to determine the effect of this compound.

Visualizations

Signaling Pathway of this compound-Induced Psychiatric Effects

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron This compound This compound N_type_Ca_Channel N-type CaV2.2 Channel This compound->N_type_Ca_Channel Blocks Vesicle Synaptic Vesicle (Glutamate/GABA) N_type_Ca_Channel->Vesicle Ca2+ influx (inhibited) Dopamine_Neuron Dopaminergic Neuron Vesicle->Dopamine_Neuron Reduced Glutamate/GABA release alters dopaminergic activity Psychiatric_Effects Psychiatric Adverse Effects (Hallucinations, Psychosis, etc.) Dopamine_Neuron->Psychiatric_Effects Altered Firing

Caption: Proposed mechanism of this compound-induced psychiatric adverse effects.

Experimental Workflow for Preclinical Assessment of Psychiatric Liability

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Behavioral Assessment (Rodent Models) cluster_2 Phase 3: Neurochemical Analysis cluster_3 Phase 4: Data Analysis & Risk Assessment A1 Receptor Binding Assay (N-type CaV2.2 affinity) A2 Patch-Clamp Electrophysiology (Functional channel block) A1->A2 B1 Locomotor Activity A2->B1 Proceed with promising candidates B2 Prepulse Inhibition (PPI) Test B1->B2 B3 Conditioned Place Preference (CPP) B2->B3 C1 Microdialysis with HPLC (Dopamine, GABA, Glutamate levels) B3->C1 Investigate neurochemical basis of observed behaviors D1 Correlate Behavioral Changes with Neurochemical Data C1->D1 D2 Determine Therapeutic Window D1->D2

Caption: A typical workflow for preclinical evaluation of this compound's psychiatric effects.

Logical Relationship for Managing Adverse Events

G Start Observe Psychiatric Adverse Event Decision1 Is the event severe? Start->Decision1 Action1 Immediately Discontinue This compound Decision1->Action1 Yes Action2 Reduce this compound Dose Decision1->Action2 No Monitor1 Monitor for Symptom Resolution Action1->Monitor1 Action4 Consider Antipsychotic Intervention (Clinical Setting) Action1->Action4 Action2->Monitor1 Decision2 Do symptoms resolve? Monitor1->Decision2 Decision2->Action1 No, worsens Action3 Consider Restarting at a Lower Dose with Slower Titration Decision2->Action3 No, but stable End Symptoms Resolved/ Experiment Concluded Decision2->End Yes

Caption: Decision-making flowchart for managing this compound-induced psychiatric adverse events.

References

Navigating the Challenges of Ziconotide: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use By Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance and practical strategies for overcoming the narrow therapeutic window of Ziconotide, a potent non-opioid analgesic. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your research and development efforts in pain therapeutics.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section provides solutions to specific issues that may arise during pre-clinical and clinical research involving this compound.

Observed Issue Potential Cause Troubleshooting Steps
High incidence of adverse effects (e.g., dizziness, nausea, confusion) in animal models or clinical subjects. Rapid dose titration.Implement a "start low, go slow" titration strategy. Initiate dosing at 0.5-1.2 mcg/day with increments of ≤0.5 mcg/day no more than once a week.[1][2]
High starting dose.The recommended starting dose for continuous intrathecal infusion is between 1.2 mcg and 2.4 mcg/day.[3]
Poor analgesic efficacy at tolerable doses. Suboptimal patient selection.Ensure subjects or patients have a confirmed diagnosis of severe chronic pain and have failed conservative therapies.[4] this compound is indicated for patients intolerant or refractory to other treatments, including systemic analgesics or intrathecal morphine.[3][4]
Inadequate trial to determine responsiveness.Conduct a bolus trial with an initial dose of 1-2 mcg to assess for at least a 30% reduction in pain scores before initiating continuous infusion.[3][5]
Development of neuropsychiatric symptoms (e.g., hallucinations, psychosis). This compound is contraindicated in patients with a pre-existing history of psychosis.[6][7]Screen subjects for any history of psychosis prior to administration.[6]
Dose-related adverse effect.Immediately discontinue or significantly reduce the this compound dose.[8] Consider the use of antipsychotics like risperidone or haloperidol for symptom management.[9][10]
Variability in patient response to this compound. Genetic factors influencing drug metabolism and receptor sensitivity.Consider pharmacogenomic testing to identify variations in genes encoding for drug-metabolizing enzymes and receptors that may influence individual responses to pain medication.

Frequently Asked Questions (FAQs)

Dosing and Administration

  • What is the recommended starting dose and titration schedule for intrathecal this compound?

    • The recommended starting dose for continuous infusion is 0.5 to 1.2 mcg/day.[1][2] Dose titration should be slow, with increases of no more than 0.5 mcg/day on a weekly basis, based on individual patient response and tolerability.[1]

  • What is the rationale for a "start low, go slow" approach?

    • A slow titration schedule has been shown to significantly reduce the frequency and severity of adverse events associated with this compound.[3][11] While a faster titration may lead to a quicker analgesic effect, it is associated with a higher incidence of severe adverse events, including neuropsychiatric symptoms.[11]

  • What is a bolus trial and why is it recommended?

    • A bolus trial involves administering a single intrathecal injection of this compound (typically 1-2 mcg) to assess a patient's analgesic response and tolerability before implanting a continuous infusion pump.[3][5] A successful trial is often defined as a ≥30% reduction in pain scores without significant side effects.[5] This helps in selecting patients who are most likely to benefit from long-term therapy.

Combination Therapy

  • Can this compound be used in combination with other intrathecal analgesics?

    • Yes, preclinical and clinical studies have explored the use of this compound in combination with other analgesics like morphine.[12] This approach may offer synergistic or additive analgesic effects, potentially allowing for lower doses of each drug and reducing dose-related side effects.

Adverse Effects

  • What are the most common adverse effects of this compound?

    • The most frequently reported adverse effects are dizziness, nausea, confusion, and nystagmus (involuntary eye movements).[3][7]

  • How should neuropsychiatric adverse effects be managed?

    • If a patient develops severe psychiatric symptoms such as hallucinations or psychosis, this compound should be discontinued immediately.[6][8] Management may involve supportive care and the short-term use of antipsychotic medications.[9][10]

Quantitative Data Summary

Table 1: Recommended Dosing and Titration Schedules for Intrathecal this compound

Parameter Recommendation Rationale Reference(s)
Starting Dose (Continuous Infusion) 0.5 - 1.2 mcg/dayTo minimize the risk of adverse events.[1][2]
Titration Increment ≤0.5 mcg/daySlow titration improves tolerability.[1]
Titration Frequency No more than once weeklyAllows for assessment of response and side effects before further dose escalation.[1]
Maximum Recommended Dose 19.2 mcg/dayBalances efficacy with the risk of adverse events.[3][6]
Bolus Trial Dose 1 - 2 mcgTo assess initial efficacy and tolerability.[3]

Table 2: Comparison of Adverse Event Rates with Different Titration Schedules

Titration Schedule Key Findings Reference(s)
Fast Titration Associated with a higher incidence and severity of adverse events, particularly cognitive and neuropsychiatric symptoms.[11]
Slow Titration Significantly lower frequency and severity of adverse events, though the onset of maximum pain relief may be delayed.[11][13]

Key Experimental Protocols

Protocol 1: Intrathecal Bolus Trial for this compound

Objective: To assess the analgesic efficacy and tolerability of a single intrathecal bolus dose of this compound to determine a patient's suitability for continuous infusion therapy.

Methodology:

  • Patient Selection: Enroll patients with severe chronic pain who are candidates for intrathecal therapy and have not responded to or are intolerant of other analgesic treatments.[4] A thorough psychological evaluation should be conducted to rule out a history of psychosis.[14]

  • Baseline Assessment: Record baseline pain intensity using a validated scale (e.g., Visual Analog Scale - VAS).

  • Drug Administration: Under sterile conditions, administer an initial intrathecal bolus dose of 2.5 mcg of this compound.[5]

  • Monitoring: Monitor the patient for at least 4-8 hours for analgesic response and any adverse effects.[3][15]

  • Efficacy Assessment: A successful trial is defined as a reduction in the baseline pain VAS of ≥30% with no significant adverse effects on two separate occasions.[5]

  • Dose Adjustment for Subsequent Trials: If the initial trial is unsuccessful or produces side effects, subsequent bolus doses can be adjusted (e.g., 1.2 mcg or 3.75 mcg) based on the patient's response.[5]

Visualizations

Ziconotide_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Arrives N_type_Ca_Channel N-type Voltage-Gated Calcium Channel Action_Potential->N_type_Ca_Channel Opens Vesicles Synaptic Vesicles (containing neurotransmitters) N_type_Ca_Channel->Vesicles Ca2+ influx triggers This compound This compound This compound->N_type_Ca_Channel Blocks Neurotransmitter_Release Neurotransmitter Release Blocked Vesicles->Neurotransmitter_Release Fusion with membrane Receptors Neurotransmitter Receptors Neurotransmitter_Release->Receptors Neurotransmitters bind Pain_Signal_Transmission Pain Signal Transmission Reduced Receptors->Pain_Signal_Transmission Initiates signal Ziconotide_Treatment_Workflow cluster_evaluation Patient Evaluation cluster_trial Trial Phase cluster_treatment Long-term Treatment Patient Patient with Severe Chronic Pain Conservative_Therapies Failure of Conservative Therapies Patient->Conservative_Therapies Psych_Screening Psychological Screening Conservative_Therapies->Psych_Screening Yes Not_Candidate Not_Candidate Conservative_Therapies->Not_Candidate No Bolus_Trial Intrathecal Bolus Trial (1-2 mcg this compound) Psych_Screening->Bolus_Trial No history of psychosis Psych_Screening->Not_Candidate History of psychosis Trial_Outcome Successful Trial? (≥30% pain reduction, no major side effects) Bolus_Trial->Trial_Outcome Implant_Pump Implant Intrathecal Infusion Pump Trial_Outcome->Implant_Pump Yes Re-evaluate Re-evaluate Trial_Outcome->Re-evaluate No Continuous_Infusion Initiate Continuous Infusion (Start Low, Go Slow) Implant_Pump->Continuous_Infusion Monitor Monitor for Efficacy and Adverse Events Continuous_Infusion->Monitor Dose_Adjustment Dose Adjustment Monitor->Dose_Adjustment Dose_Adjustment->Monitor

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ziconotide in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Neurological Side Effects: Ataxia and Abnormal Gait

Question: Our rats/mice are exhibiting significant ataxia and an abnormal gait after intrathecal (IT) this compound administration. How can we quantify this and what are the recommended management strategies?

Answer:

Ataxia and gait disturbances are known dose-dependent side effects of this compound due to its blockade of N-type calcium channels in the central nervous system, including the cerebellum.[1]

Troubleshooting and Management:

  • Dose Titration: The most effective management strategy is careful dose titration. The principle of "start low and go slow" is crucial.[2]

    • Recommendation: Begin with a low dose (e.g., 0.5 - 1.0 mcg/day for continuous infusion in rats) and increase the dose in small increments (e.g., ≤0.5 mcg/day) on a weekly basis, allowing for acclimatization and monitoring of side effects.[3] If severe side effects occur, reduce the dose to the last well-tolerated level.[3]

  • Behavioral Quantification: To objectively measure ataxia, standardized behavioral tests are recommended.

    • Beam Walking Test: This test assesses fine motor coordination and balance.[4][5][6] A detailed protocol is provided below.

    • Rotarod Test: This test evaluates motor coordination and balance by measuring the time an animal can stay on a rotating rod.[7][8][9] A detailed protocol is provided below.

  • Pharmacological Intervention: Currently, there is no specific antidote for this compound overdose or severe side effects.[10] Management is primarily supportive. Discontinuation of the drug typically leads to the resolution of symptoms.[2]

Motor System Side Effects: Tremors

Question: We are observing significant tremors in our mice following this compound administration. How can we score this side effect and what are the potential mitigation approaches?

Answer:

Tremors are a potential side effect of this compound, likely related to its modulation of neuronal excitability.

Troubleshooting and Management:

  • Dose Reduction: As with ataxia, the primary method for managing tremors is to reduce the this compound dosage to a level that provides analgesia without inducing severe motor disturbances.[2]

  • Behavioral Scoring: A standardized scoring system can be used to quantify the severity of tremors.

    • Tremor Scoring Scale: A simple observational scale can be implemented (see table below).

  • Pharmacological Management: While no specific antagonists are established for this compound-induced tremors, exploring compounds that modulate motor pathways could be a research avenue. For instance, agents used in other tremor models, such as those targeting cholinergic or GABAergic systems, could be investigated.[11]

General Systemic Side Effects

Question: Are there other common side effects we should be aware of in our animal models?

Answer:

While neurological and motor side effects are the most prominent, other systemic effects have been noted in clinical and preclinical studies. These include nausea, vomiting, and changes in blood pressure.[12][13] Regular monitoring of the animals' overall health, including weight, food and water intake, and general activity levels, is essential.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of intrathecal this compound on motor function in rodents, based on findings from preclinical studies.

Table 1: this compound Dose-Response on Motor Coordination (Rotarod Test) in Mice

This compound Dose (intrathecal)Latency to Fall (seconds)Observations
Vehicle Control180 ± 20Normal motor function
0.1 µg150 ± 25Mild, transient impairment
0.3 µg90 ± 30Moderate impairment, occasional falls
1.0 µg30 ± 15Severe impairment, inability to maintain balance

Note: Data are representative examples compiled from multiple sources and may vary based on specific experimental conditions.

Table 2: this compound Dose-Response on Ataxia (Beam Walking Test) in Rats

This compound Dose (intrathecal)Number of Foot Slips (per meter)Time to Traverse (seconds)
Vehicle Control1 ± 0.510 ± 2
0.5 µg4 ± 1.518 ± 4
1.5 µg10 ± 335 ± 8
3.0 µg>15 (unable to complete)>60

Note: Data are representative examples compiled from multiple sources and may vary based on specific experimental conditions.

Table 3: Scoring System for this compound-Induced Tremors in Mice

ScoreDescription of Tremor
0No tremor
1Mild tremor, noticeable upon handling
2Moderate tremor, visible at rest
3Severe, continuous tremor affecting posture and movement

Experimental Protocols

Protocol 1: Beam Walking Test for Ataxia Assessment in Rats

Objective: To quantitatively assess fine motor coordination and balance.

Materials:

  • Elevated narrow beam (e.g., 2.5 cm wide, 120 cm long)

  • Safe platform (e.g., home cage) at one end of the beam

  • Video recording equipment (optional, for blinded scoring)

Procedure:

  • Habituation: For 2-3 days prior to testing, allow each rat to traverse the beam from the starting point to the safe platform three times per day.

  • Testing: a. Place the rat at the start of the beam. b. Record the time it takes for the rat to traverse the beam. c. Count the number of times the hind paws slip off the beam. d. A trial is considered complete when the rat reaches the safe platform. A maximum time (e.g., 60 or 120 seconds) should be set.[4][5]

  • Data Analysis: Compare the time to traverse and the number of foot slips between different treatment groups.

Protocol 2: Rotarod Test for Motor Coordination Assessment in Mice

Objective: To evaluate balance, grip strength, and motor coordination.

Materials:

  • Rotarod apparatus for mice (e.g., 3 cm diameter rod)

Procedure:

  • Training: a. Place the mice on the rotarod at a low, constant speed (e.g., 4 RPM) for a fixed duration (e.g., 5 minutes) for 2-3 consecutive days. b. For accelerating rotarod protocols, train the mice with the acceleration paradigm to be used during testing.

  • Testing: a. Place the mouse on the rotarod. b. Start the rotation, either at a fixed speed or with acceleration (e.g., 4 to 40 RPM over 5 minutes). c. Record the latency to fall from the rod. d. Perform 2-3 trials per animal with an inter-trial interval of at least 15 minutes.

  • Data Analysis: Compare the average latency to fall between different treatment groups.

Visualizations

Ziconotide_Signaling_Pathway This compound This compound N_type_Ca_Channel N-type Ca2+ Channel (Cav2.2) This compound->N_type_Ca_Channel blocks Calmodulin Calmodulin N_type_Ca_Channel->Calmodulin activates Ca_ion Ca2+ Ca_ion->N_type_Ca_Channel influx Extracellular Extracellular Space Intracellular Intracellular Space CaMKII CaMKII Calmodulin->CaMKII activates SNARE_Complex SNARE Complex CaMKII->SNARE_Complex phosphorylates & promotes fusion Neurotransmitter_Vesicle Neurotransmitter Vesicle Neurotransmitter_Release Neurotransmitter Release (Glutamate, Substance P) Neurotransmitter_Vesicle->Neurotransmitter_Release leads to SNARE_Complex->Neurotransmitter_Vesicle mediates fusion Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Observation cluster_management Management Strategy Animal_Model Select Animal Model (Rat or Mouse) Habituation Habituation to Behavioral Tests (Rotarod, Beam Walking) Animal_Model->Habituation Ziconotide_Admin Intrathecal this compound Administration (Dose Escalation) Habituation->Ziconotide_Admin Side_Effect_Monitoring Monitor for Side Effects (Ataxia, Tremors) Ziconotide_Admin->Side_Effect_Monitoring Behavioral_Testing Quantitative Behavioral Testing Side_Effect_Monitoring->Behavioral_Testing Dose_Adjustment Dose Adjustment (Reduce to last tolerated dose) Side_Effect_Monitoring->Dose_Adjustment If side effects are severe Data_Analysis Data_Analysis Behavioral_Testing->Data_Analysis Compare treatment groups Supportive_Care Supportive Care Dose_Adjustment->Supportive_Care Troubleshooting_Logic Start Side Effect Observed? Identify_SE Identify Side Effect (e.g., Ataxia, Tremor) Start->Identify_SE Yes Continue_Monitoring Continue Monitoring Start->Continue_Monitoring No Quantify_SE Quantify Severity (Scoring/Behavioral Test) Identify_SE->Quantify_SE Is_Severe Is it Severe? Quantify_SE->Is_Severe Reduce_Dose Reduce this compound Dose Is_Severe->Reduce_Dose Yes Is_Severe->Continue_Monitoring No Reduce_Dose->Continue_Monitoring Discontinue Consider Discontinuation Reduce_Dose->Discontinue If no improvement

References

Technical Support Center: Advancing Ziconotide Delivery to the CNS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers developing alternative delivery methods for Ziconotide to the Central Nervous System (CNS).

Troubleshooting Guides

Issue 1: Low Bioavailability of Intranasally Administered this compound

Question: We are observing very low concentrations of this compound in the cerebrospinal fluid (CSF) after intranasal administration in our rat model. What are the potential causes and solutions?

Answer:

Low CSF bioavailability following intranasal delivery is a common challenge. Here are several potential causes and troubleshooting steps:

  • Poor Mucoadhesion: The formulation may be cleared from the nasal cavity too quickly.

    • Solution: Incorporate or increase the concentration of mucoadhesive polymers like chitosan or Kolliphor P 407 to prolong residence time in the nasal cavity. The use of an in-situ gel-forming polymer can significantly reduce the elimination rate.[1][2][3]

  • Inefficient Permeation Across the Nasal Mucosa: this compound is a hydrophilic peptide with limited ability to cross biological membranes.[4]

    • Solution: The inclusion of permeation enhancers, such as chitosan, has been shown to improve the bioavailability of this compound from intranasal formulations.[1][2][3]

  • Rapid Systemic Absorption: The drug may be absorbed into the systemic circulation from the highly vascularized nasal cavity, reducing the amount available for direct nose-to-brain transport.

    • Solution: While some systemic absorption is expected, optimizing the formulation for direct transport can help. Studies have shown that intranasal administration can result in 7 to 8-fold lower systemic bioavailability compared to intravenous administration, which is advantageous for reducing systemic side effects.[1]

  • Animal Model Technique: Improper administration technique can lead to the formulation being swallowed instead of being retained in the olfactory region.

    • Solution: Ensure the administration volume is appropriate for the animal model and that the delivery device is positioned to target the olfactory mucosa.

Issue 2: High Variability in Nanoparticle Encapsulation Efficiency

Question: Our this compound-loaded PLGA nanoparticles show significant batch-to-batch variability in drug encapsulation efficiency. How can we improve consistency?

Answer:

Variability in encapsulation efficiency is often related to the formulation and process parameters. Consider the following:

  • PLGA Properties: The molecular weight and lactide-to-glycolide ratio of the PLGA can influence drug encapsulation.

    • Solution: Source PLGA from a reliable supplier and use a consistent batch for your experiments. Characterize the polymer properties before use.

  • Solvent System: The choice of organic solvent and its miscibility with the aqueous phase is critical.

    • Solution: Ensure complete dissolution of both this compound and PLGA. The solvent evaporation rate should be controlled and consistent between batches.

  • Homogenization/Sonication Parameters: The energy input during emulsification directly impacts nanoparticle size and encapsulation.

    • Solution: Precisely control the homogenization speed and duration or the sonication amplitude and time. Use a calibrated instrument and maintain a consistent sample volume and temperature.

  • Drug-Polymer Interaction: The interaction between the peptide and the polymer matrix is key to successful encapsulation.

    • Solution: Adjust the pH of the aqueous phase to optimize the charge-based interactions between this compound and PLGA.

Issue 3: Inconsistent Results in In Vitro Blood-Brain Barrier (BBB) Permeability Assays

Question: We are using a cultured endothelial cell model (like BBMECs) to assess this compound permeability, but our results are not reproducible. What could be the issue?

Answer:

In vitro BBB models can be sensitive to experimental conditions. Here are some factors to investigate:

  • Cell Monolayer Integrity: The tightness of the cell junctions is crucial for a valid permeability assay.

    • Solution: Regularly measure the transendothelial electrical resistance (TEER) to ensure the formation of a tight monolayer before each experiment. Use a consistent cell seeding density and culture time.

  • Passage Number of Cells: Endothelial cells can lose their barrier properties at high passage numbers.

    • Solution: Use cells within a defined low passage number range for all experiments.

  • Stability of this compound in Culture Medium: this compound may degrade in the culture medium over the course of the experiment.

    • Solution: Analyze the concentration of this compound in the donor and receiver compartments at the end of the experiment using a stability-indicating method like HPLC to account for any degradation.[5]

  • Non-specific Binding: this compound may adsorb to the plastic of the culture plates or filter membranes.

    • Solution: Pre-treat the wells and membranes with a blocking agent like bovine serum albumin (BSA) to minimize non-specific binding.

Frequently Asked Questions (FAQs)

Question 1: Why is developing an alternative to intrathecal (IT) delivery for this compound important?

Answer: While effective, intrathecal administration is an invasive procedure associated with potential complications such as meningitis, procedural difficulties, and device-related issues.[1] A non-invasive method like intranasal delivery would be more patient-compliant and could reduce the risk of these complications.[1][2][3] Furthermore, alternative delivery systems like nanoparticles could potentially improve the pharmacokinetic profile and reduce side effects.[6][7]

Question 2: What is the proposed mechanism for intranasal delivery of this compound to the CNS?

Answer: Intranasal delivery is thought to bypass the blood-brain barrier (BBB) by utilizing pathways along the olfactory and trigeminal nerves that connect the nasal cavity directly to the CNS.[8] This allows for more rapid delivery to the CSF compared to intravenous administration.[1][2][3]

Question 3: What is the primary mechanism of action of this compound?

Answer: this compound is a selective N-type voltage-gated calcium channel blocker.[9][10] By blocking these channels in the presynaptic terminals of primary nociceptive afferents in the dorsal horn of the spinal cord, it inhibits the release of neurotransmitters involved in pain signaling.[4][6]

Question 4: What are the main challenges in formulating this compound for alternative delivery routes?

Answer: The primary challenges include:

  • Poor BBB Permeability: this compound has a limited ability to cross the blood-brain barrier.[6][10]

  • Rapid Degradation: As a peptide, this compound is susceptible to enzymatic degradation.[6][7]

  • Short Half-Life: this compound has a short duration of activity due to the rapid turnover rate of CSF.[8]

  • Hydrophilicity: Its hydrophilic nature makes it difficult to pass through lipid membranes.[4][9]

Question 5: Are there any nanoparticle systems being explored for this compound delivery?

Answer: Yes, poly(lactic-co-glycolic acid) (PLGA)-based nanoparticles are being investigated to enhance the stability, control the release, and improve the bioavailability of this compound.[6][7] Additionally, viral nanocontainers, such as those based on the bacteriophage P22 capsid, have been engineered to encapsulate this compound and have shown promise in crossing in vitro BBB models.[11][12][13]

Data Summary Tables

Table 1: Pharmacokinetic Parameters of this compound in CSF Following Different Administration Routes in Rats

Administration RouteFormulationCmax (ng/mL)Tmax (min)Elimination Rate Constant (h⁻¹)
IntravenousSolution37.78 ± 6.81200.42 ± 0.10
IntrathecalSolution--1.01 ± 0.34
IntranasalSolution with Chitosan-150.54 ± 0.08
IntranasalIn-situ Gel with Chitosan-15Significantly Lowered

Data sourced from Manda et al., 2016.[1][2][3]

Table 2: this compound Bioavailability in Brain Tissue After Intravenous Injection

Time Post-InjectionPercentage of Injected Material per Gram of Brain Tissue
3-20 min0.003% - 0.006%
2 hours< 0.001%

Data sourced from Smith et al., 2000.[5][14]

Experimental Protocols

Protocol 1: Intranasal Administration of this compound In-Situ Gel in Sprague-Dawley Rats

Objective: To deliver a this compound-loaded in-situ gel formulation to the nasal cavity of rats for CNS delivery studies.

Materials:

  • This compound in-situ gel formulation (e.g., with Kolliphor P 407 and chitosan)

  • Sprague-Dawley rats

  • Anesthetic (e.g., isoflurane)

  • Micropipette with a flexible tip

Methodology:

  • Prepare the this compound in-situ gel formulation using a cold process by dissolving Kolliphor P 407 and other excipients in cooled buffer, followed by overnight stirring in a refrigerator.[1]

  • Anesthetize the rat using an appropriate anesthetic.

  • Place the rat in a supine position with its head slightly tilted back.

  • Using a micropipette with a flexible tip, carefully administer the specified volume of the gel formulation into one nostril.

  • Keep the rat in the supine position for a few minutes to allow the gel to form and adhere to the nasal mucosa.

  • At predetermined time points, collect CSF from the cisterna magna for pharmacokinetic analysis.[1][2][3]

  • Analyze this compound concentrations in the CSF samples using a validated HPLC method.[1][5]

Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles

Objective: To encapsulate this compound within PLGA nanoparticles using an emulsion-solvent evaporation method.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Organic solvent (e.g., dichloromethane)

  • Aqueous phase with a surfactant (e.g., polyvinyl alcohol - PVA)

  • Homogenizer or sonicator

  • Magnetic stirrer

  • Centrifuge

Methodology:

  • Dissolve a specific amount of PLGA in the organic solvent.

  • Dissolve this compound in the aqueous phase.

  • Add the PLGA solution to the this compound solution and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Continuously stir the emulsion on a magnetic stirrer for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles multiple times with deionized water to remove un-encapsulated this compound and excess surfactant.

  • Lyophilize the nanoparticles for long-term storage.

  • Determine the encapsulation efficiency by dissolving a known amount of nanoparticles and quantifying the this compound content using HPLC.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies formulation Formulation Design (e.g., Nanoparticles, In-situ Gel) optimization Parameter Optimization (e.g., Polymer concentration, pH) formulation->optimization characterization Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) optimization->characterization permeability BBB Permeability Assay (e.g., BBMEC model) characterization->permeability stability Stability Studies (in formulation and biological media) permeability->stability animal_model Animal Model (e.g., Intranasal administration in rats) stability->animal_model pk_pd Pharmacokinetic/Pharmacodynamic (CSF/Brain sampling, Analgesic effect) animal_model->pk_pd toxicity Toxicology Assessment pk_pd->toxicity

Caption: Experimental workflow for developing alternative this compound delivery systems.

intranasal_delivery nasal_cavity Intranasal Administration of this compound Formulation olfactory_mucosa Olfactory Mucosa nasal_cavity->olfactory_mucosa trigeminal_nerves Trigeminal Nerves nasal_cavity->trigeminal_nerves olfactory_bulb Olfactory Bulb olfactory_mucosa->olfactory_bulb Olfactory Pathway brain_parenchyma Brain Parenchyma trigeminal_nerves->brain_parenchyma Trigeminal Pathway csf Cerebrospinal Fluid (CSF) olfactory_bulb->csf csf->brain_parenchyma

Caption: Proposed pathways for direct nose-to-brain delivery of this compound.

ziconotide_pathway cluster_presynaptic Presynaptic Terminal of Nociceptor This compound This compound n_type_channel N-type Voltage-Gated Ca²⁺ Channel This compound->n_type_channel Blocks ca_influx Ca²⁺ Influx n_type_channel->ca_influx Inhibits neurotransmitter_release Release of Neurotransmitters (Glutamate, Substance P, CGRP) ca_influx->neurotransmitter_release Prevents pain_signal Pain Signal Transmission to Brain neurotransmitter_release->pain_signal Reduces

Caption: Signaling pathway of this compound's analgesic action.

References

addressing issues with Ziconotide pump delivery systems in the lab

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Ziconotide pump delivery systems in a laboratory setting.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common modes of failure for intrathecal infusion pumps in a laboratory setting?

A1: In a preclinical laboratory setting, the most common issues with intrathecal pumps include catheter-related problems, pump mechanical failures, and drug stability issues. Catheter problems are the most frequent, encompassing occlusion, kinking, migration, and disconnection.[1][2] Pump failures, though less common, can include motor stalls and battery issues.[3] this compound's stability can also be a factor, with degradation influenced by temperature, pH, and admixture with other compounds.[4]

Q2: How stable is this compound in an infusion pump under typical experimental conditions?

A2: this compound's stability is temperature-dependent. In pumps at 37°C, this compound concentration can decrease significantly over time. One study showed that when delivered alone at various low concentrations, the residual concentration of this compound at 31 days was between 35.54% and 44.49%.[3] When mixed with other analgesics, the degradation can be more linear, with one study showing a decrease to 53.4% of the baseline concentration after 35 days.[3] For short-term experiments, this compound is stable in syringes stored at 5°C.[3][4] Acidic conditions can also lead to the degradation of this compound.[4]

Q3: What are the initial signs of catheter occlusion or displacement in an animal model?

A3: The primary sign of catheter-related issues in an animal model is a loss of the expected pharmacological effect of this compound. This could manifest as a return of pain-related behaviors that were previously suppressed. In cases of catheter displacement, you might observe motor dysfunction or other neurological signs if the drug is being delivered to an incorrect location within the intrathecal space. For preclinical studies, it is crucial to have clear behavioral or physiological endpoints to monitor the drug's efficacy continuously.

Q4: Can I reuse a pump for different concentrations of this compound or for different drugs?

A4: It is not recommended to reuse pumps for different drugs without thorough cleaning and validation procedures. For different concentrations of this compound, ensure the pump is completely flushed with the new solution to avoid inaccurate dosing. When switching between drugs, especially with a peptide like this compound that can adsorb to surfaces, a rigorous cleaning protocol is necessary to prevent cross-contamination. Always refer to the pump manufacturer's guidelines for cleaning and maintenance.

Q5: What is an acceptable flow rate accuracy for a preclinical infusion pump?

A5: The acceptable flow rate accuracy can vary depending on the pump manufacturer and the requirements of the experiment. Generally, an error of ±5% is considered acceptable for many research applications.[5] However, some market-approved intrathecal drug delivery systems have a labeled accuracy of ±14.5%.[6] It is crucial to validate the flow rate accuracy of your specific pump and setup before beginning a critical experiment.

Section 2: Troubleshooting Guides

This section provides structured guidance for identifying and resolving common issues with this compound pump delivery systems.

Guide 1: Inconsistent or No Drug Delivery

Symptom: The experimental animal is not showing the expected analgesic effects, or in vitro measurements indicate no or reduced outflow from the pump.

Troubleshooting Workflow:

G start Start: No/Inconsistent Delivery check_pump Interrogate Pump: Is the pump running? Any alarms? start->check_pump pump_off Pump is off or alarmed. - Check power/battery. - Address specific alarm (e.g., occlusion, low battery). check_pump->pump_off No pump_ok Pump appears to be running correctly. check_pump->pump_ok Yes end End: Issue Resolved pump_off->end check_connections Inspect external connections: - Syringe to tubing. - Tubing to catheter. pump_ok->check_connections loose_connection Connections are loose or leaking. - Tighten or replace fittings. - Prime the system again. check_connections->loose_connection Issue Found connections_ok Connections are secure. check_connections->connections_ok OK loose_connection->end check_catheter Perform Catheter Patency Test (see Protocol 3). connections_ok->check_catheter catheter_blocked Catheter is occluded. - Attempt gentle flush. - If unsuccessful, replace catheter. check_catheter->catheter_blocked Blocked catheter_ok Catheter is patent. check_catheter->catheter_ok Patent catheter_blocked->end check_solution Inspect this compound Solution: - Presence of air bubbles? - Signs of precipitation? catheter_ok->check_solution solution_issue Air bubbles or precipitate found. - Degas solution. - Prepare fresh solution. - Filter solution if appropriate. check_solution->solution_issue Issue Found solution_ok Solution appears normal. check_solution->solution_ok OK solution_issue->end validate_flow Perform Flow Rate Validation (see Protocol 1). solution_ok->validate_flow flow_issue Flow rate is out of specification. - Recalibrate pump. - Contact manufacturer for service. validate_flow->flow_issue Fails validate_flow->end Passes flow_issue->end G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron action_potential Action Potential vgcc N-type Voltage-Gated Calcium Channel (VGCC) action_potential->vgcc Depolarizes ca_influx Ca²⁺ Influx vgcc->ca_influx Opens vesicle_fusion Vesicle Fusion ca_influx->vesicle_fusion neurotransmitter_release Release of: - Glutamate - Substance P - CGRP vesicle_fusion->neurotransmitter_release receptors Neurotransmitter Receptors neurotransmitter_release->receptors pain_signal Pain Signal Propagation receptors->pain_signal This compound This compound block Block This compound->block block->vgcc

References

mitigating off-target effects of Ziconotide in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ziconotide in cellular assays. The focus is on mitigating unwanted effects that can arise from the potent and specific action of this compound on N-type (CaV2.2) voltage-gated calcium channels.

Frequently Asked Questions (FAQs)

Q1: What are the primary "off-target" effects of this compound in cellular assays?

A1: this compound is a highly selective blocker of N-type (CaV2.2) voltage-gated calcium channels, with over 1000-fold selectivity for this channel subtype.[1] True off-target effects, meaning high-affinity binding to other receptors or ion channels, are not commonly reported. The adverse effects seen in clinical settings, such as dizziness, confusion, and nystagmus, are generally considered to be mechanism-based, resulting from the intended blockade of N-type calcium channels in unintended (supraspinal) locations.[2]

In a cellular assay context, "off-target" or unwanted effects are typically a consequence of:

  • Excessively high concentrations: Leading to non-specific binding or effects on cell health.

  • Presence of N-type calcium channels in unexpected cell types: Causing on-target effects that interfere with the primary measurement.

  • Prolonged exposure: Resulting in downstream cellular adaptations that can confound results.

Q2: How can I confirm that the effects I'm seeing are due to N-type calcium channel blockade?

A2: To confirm the specificity of this compound's action in your assay, consider the following control experiments:

  • Use a cell line lacking N-type calcium channels: If the effect persists in a cell line that does not express CaV2.2, it may indicate a true off-target effect or an experimental artifact.

  • Employ a structurally unrelated N-type calcium channel blocker: If a different N-type blocker produces a similar effect, it strengthens the evidence that the observed outcome is due to N-type channel blockade.

  • Genetic knockdown or knockout of the CaV2.2 subunit: The most definitive control is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the N-type calcium channel. This compound should have no effect in these modified cells.

Q3: What is the recommended concentration range for this compound in cellular assays?

A3: The optimal concentration of this compound is highly dependent on the specific assay and cell type. Due to its high affinity for N-type calcium channels, sub-nanomolar to low nanomolar concentrations are often sufficient.[3] It is crucial to perform a dose-response curve to determine the lowest effective concentration that produces the desired on-target effect without causing unwanted effects.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
High cell toxicity or unexpected changes in cell morphology. This compound concentration is too high, leading to non-specific effects.Perform a dose-response experiment starting from a very low concentration (e.g., 1 pM) and titrating up. Determine the optimal concentration that achieves the desired effect without compromising cell viability.
Inconsistent results between experiments. Variability in cell culture conditions, such as cell passage number or density, which can alter ion channel expression.Standardize cell culture protocols. Regularly check for consistent expression of N-type calcium channels via methods like qPCR or western blotting.
Effect observed in a cell line not expected to express N-type calcium channels. The cell line may have low-level or unexpected expression of CaV2.2.Verify the expression of the N-type calcium channel α1B subunit (CACNA1B) in your cell line using a sensitive method like RT-qPCR.
The magnitude of the effect decreases over time with prolonged this compound exposure. Cellular compensation mechanisms, such as upregulation of other calcium channels or changes in downstream signaling pathways.Design experiments with shorter incubation times. If long-term studies are necessary, be aware of potential cellular adaptations and consider time-course experiments to characterize these changes.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using a Calcium Flux Assay

This protocol outlines a method to determine the IC50 of this compound for inhibiting depolarization-evoked calcium influx in a cell line endogenously expressing or engineered to express N-type calcium channels.

Materials:

  • Cells expressing N-type calcium channels (e.g., IMR-32, SH-SY5Y, or HEK293 cells stably expressing CaV2.2)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • This compound stock solution

  • Depolarizing solution (e.g., high potassium buffer)

  • Fluorescence plate reader

Methodology:

  • Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • This compound Incubation: Prepare serial dilutions of this compound in an appropriate assay buffer. Remove the dye solution and add the this compound dilutions to the cells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (buffer without this compound).

  • Calcium Influx Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Add a depolarizing solution (e.g., a high potassium buffer) to all wells to open the voltage-gated calcium channels.

  • Data Acquisition: Measure the fluorescence intensity over time. The increase in fluorescence corresponds to calcium influx.

  • Data Analysis: Calculate the peak fluorescence response for each this compound concentration. Normalize the data to the vehicle control (100% activity) and a control with a saturating concentration of a non-specific calcium channel blocker (0% activity). Plot the normalized data against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50.

Protocol 2: Verifying On-Target Specificity using siRNA Knockdown

This protocol describes how to use siRNA to confirm that the effects of this compound are mediated by N-type calcium channels.

Materials:

  • Cells expressing N-type calcium channels

  • siRNA targeting the CaV2.2 α1B subunit (CACNA1B)

  • Non-targeting (scrambled) control siRNA

  • Transfection reagent

  • RT-qPCR reagents or antibodies for western blotting

  • This compound

  • Reagents for the primary cellular assay of interest

Methodology:

  • Transfection: Transfect cells with either the CaV2.2-targeting siRNA or the non-targeting control siRNA according to the transfection reagent manufacturer's protocol.

  • Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.

  • Verification of Knockdown: Harvest a subset of cells from each group to verify the knockdown of CaV2.2 expression using RT-qPCR (to measure mRNA levels) or western blotting (to measure protein levels).

  • Cellular Assay: Perform the primary cellular assay of interest on the remaining cells. Treat both the knockdown and control cells with the previously determined optimal concentration of this compound.

  • Data Analysis: Compare the effect of this compound in the CaV2.2 knockdown cells to the effect in the control cells. A significantly reduced or absent effect in the knockdown cells confirms that this compound's activity is dependent on the presence of N-type calcium channels.

Signaling Pathways and Experimental Workflows

cluster_0 This compound Action at the Synapse This compound This compound N_type N-type Ca2+ Channel (CaV2.2) This compound->N_type Ca_influx Ca2+ Influx Vesicle_fusion Synaptic Vesicle Fusion Ca_influx->Vesicle_fusion Neurotransmitter_release Neurotransmitter Release Vesicle_fusion->Neurotransmitter_release

Caption: this compound blocks N-type calcium channels, preventing calcium influx and subsequent neurotransmitter release.

cluster_1 Troubleshooting Workflow for Unwanted Effects start Unwanted Effect Observed dose_response Perform Dose-Response Curve start->dose_response is_dose_dependent Is Effect Dose-Dependent? dose_response->is_dose_dependent verify_target Verify CaV2.2 Expression (qPCR/WB) is_dose_dependent->verify_target Yes off_target Potential Off-Target Effect or Artifact is_dose_dependent->off_target No use_controls Use Negative Control Cell Line verify_target->use_controls siRNA_knockdown Perform siRNA Knockdown use_controls->siRNA_knockdown on_target On-Target Effect in Wrong Context siRNA_knockdown->on_target

Caption: A logical workflow to determine if an unwanted effect of this compound is on-target or off-target.

References

Validation & Comparative

A Comparative Guide to the Analgesic Effects of Ziconotide in Non-Human Primates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analgesic properties of Ziconotide, a potent non-opioid analgesic, in the context of other commonly used analgesics in non-human primate research. Due to a notable lack of direct comparative studies in non-human primates, this document synthesizes available data from various sources to offer an objective comparison and support for experimental design. The information presented herein is intended to guide researchers in selecting appropriate analgesic agents and designing studies to validate their efficacy.

Introduction to this compound

This compound is a synthetic peptide equivalent of ω-conotoxin MVIIA, a neurotoxin derived from the venom of the marine cone snail Conus magus.[1][2] It exerts its analgesic effects through a unique mechanism of action: the selective blockade of N-type voltage-gated calcium channels (N-VSCCs) in the dorsal horn of the spinal cord.[2][3] This blockade inhibits the release of pro-nociceptive neurotransmitters, such as glutamate, substance P, and calcitonin gene-related peptide (CGRP), thereby interrupting pain signaling pathways.[2] A key advantage of this compound is that its prolonged administration does not appear to lead to the development of tolerance or addiction, a significant issue with opioid analgesics.[1][4]

Comparison of Analgesic Agents

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the analgesic efficacy of this compound and its alternatives in non-human primates.

Table 1: Opioid Analgesics in Rhesus Macaques (Thermal Pain Model)

AnalgesicRoute of AdministrationDose RangeEfficacy MeasureSpeciesPain Model
Morphine SystemicLow to high dosesReduced operant responding to thermal stimuliRhesus MacaqueThermal Escape/Operant Responding
Buprenorphine Intramuscular (IM)0.03 mg/kgMaintained plasma concentrations >0.10 ng/mL for over 12 hoursRhesus MacaquePharmacokinetic study (analgesic threshold inferred)
Fentanyl SystemicNot specifiedDescribed as a potent analgesicRhesus MacaqueGeneral use in neurosurgery

Note: Direct quantitative efficacy data for this compound in a comparable thermal pain model in non-human primates is not available.

Table 2: NSAID Analgesics in Macaques (Pharmacokinetic and General Efficacy Data)

AnalgesicRoute of AdministrationDoseEfficacy/Pharmacokinetic MeasureSpeciesPain Model
Meloxicam Subcutaneous (SC), Sustained-Release0.6 mg/kgTherapeutic blood levels for 48-72 hoursCynomolgus MacaquePharmacokinetic study
Ketoprofen Not specifiedNot specifiedUsed for postoperative analgesia, often in combination with opioidsMacaquesPostoperative pain

Note: Direct quantitative efficacy data for this compound in a comparable inflammatory or postoperative pain model in non-human primates is not available.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analgesic efficacy studies. The following are protocols for common pain models used in non-human primate research.

Thermal Escape/Operant Responding Task

This model assesses the analgesic effects of a compound by measuring the latency of a non-human primate to withdraw from a noxious thermal stimulus.

Experimental Workflow:

G cluster_acclimation Acclimation Phase cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis acclimate Acclimate monkey to restraint chair and testing room train_lever Train monkey to press a lever to terminate thermal stimulus acclimate->train_lever establish_baseline Establish baseline thermal escape latencies train_lever->establish_baseline administer_drug Administer test analgesic (e.g., this compound, Morphine) or vehicle establish_baseline->administer_drug apply_stimulus Apply thermal stimulus at a predetermined temperature administer_drug->apply_stimulus measure_latency Record latency to lever press (escape) apply_stimulus->measure_latency repeat_trials Repeat trials at set intervals post-administration measure_latency->repeat_trials analyze_data Compare escape latencies between drug and vehicle groups repeat_trials->analyze_data

Caption: Workflow for the Thermal Escape/Operant Responding Task.

Detailed Protocol:

  • Animal Subjects: Rhesus macaques are commonly used for this paradigm.

  • Apparatus: A primate chair equipped with a temperature-controlled thermode and a lever for the animal to respond.

  • Acclimation and Training: Animals are first acclimated to the primate chair and the testing environment. They are then trained through positive reinforcement to press a lever to terminate a thermal stimulus applied to a shaved area of their skin (e.g., forearm or tail).

  • Baseline Measurement: Before drug administration, baseline thermal escape latencies are determined by applying a series of thermal stimuli at a fixed temperature (e.g., 48-52°C) and recording the time it takes for the animal to press the lever.

  • Drug Administration: The test analgesic (e.g., this compound via intrathecal infusion or an alternative analgesic via the appropriate route) or a vehicle control is administered.

  • Testing: At predetermined time points after drug administration, the thermal escape latencies are re-measured.

  • Data Analysis: The analgesic effect is quantified by the increase in escape latency compared to baseline and the vehicle control group.

Formalin-Induced Inflammatory Pain Model

Experimental Workflow:

G cluster_pre_treatment Pre-Treatment Phase cluster_induction Pain Induction Phase cluster_observation Observation Phase cluster_analysis Data Analysis acclimate Acclimate monkey to observation chamber administer_drug Administer test analgesic or vehicle acclimate->administer_drug inject_formalin Inject dilute formalin solution into the plantar surface of the foot administer_drug->inject_formalin observe_phase1 Observe and score nociceptive behaviors (Phase 1: 0-5 min) inject_formalin->observe_phase1 observe_phase2 Observe and score nociceptive behaviors (Phase 2: 15-60 min) observe_phase1->observe_phase2 analyze_scores Compare behavioral scores between drug and vehicle groups observe_phase2->analyze_scores

Caption: Workflow for the Formalin-Induced Inflammatory Pain Model.

Detailed Protocol:

  • Animal Subjects: Cynomolgus or rhesus macaques can be used.

  • Acclimation: Animals are acclimated to the observation chambers to minimize stress-induced behavioral changes.

  • Pre-treatment: The test analgesic or vehicle is administered at a predetermined time before formalin injection.

  • Formalin Injection: A small volume (e.g., 50-100 µL) of a dilute formalin solution (e.g., 1-5%) is injected subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation: The animal's behavior is recorded and scored for nociceptive responses, which typically occur in two phases:

    • Phase 1 (Acute Phase): Lasting approximately 5 minutes post-injection, characterized by immediate, sharp pain responses like flinching, licking, and biting of the injected paw.

    • Phase 2 (Tonic/Inflammatory Phase): Occurring around 15-60 minutes post-injection, reflecting inflammatory pain and central sensitization, with similar but more persistent behaviors.

  • Scoring: A trained observer scores the duration and frequency of the nociceptive behaviors.

  • Data Analysis: The total time spent in nociceptive behavior is calculated for each phase and compared between the drug-treated and vehicle control groups to determine analgesic efficacy.

Signaling Pathway of this compound

This compound's analgesic effect is mediated by its specific interaction with N-type voltage-gated calcium channels located on presynaptic terminals of primary afferent neurons in the dorsal horn of the spinal cord.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron pain_signal Pain Signal (Action Potential) ca_channel N-type Ca2+ Channel pain_signal->ca_channel Opens ca_channel->release Ca2+ influx This compound This compound This compound->ca_channel Blocks vesicles Synaptic Vesicles (Glutamate, Substance P, CGRP) receptors Receptors vesicles->receptors Binds to pain_transmission Pain Signal Transmission to Brain receptors->pain_transmission Activates

Caption: this compound's Mechanism of Action in the Dorsal Horn.

Conclusion and Future Directions

This compound presents a promising non-opioid alternative for the management of severe chronic pain, with a distinct mechanism of action that avoids the development of tolerance. However, a significant gap exists in the literature regarding its direct comparative analgesic efficacy in non-human primate models. The available data on alternative analgesics, such as opioids and NSAIDs, in these models provide a foundation for indirect comparison, but head-to-head studies are crucial for a definitive assessment of this compound's performance.

Future research should prioritize direct comparative studies of intrathecal this compound against standard-of-care analgesics in validated non-human primate pain models. Such studies would provide invaluable data for drug development professionals and researchers, enabling a more informed selection of analgesic agents for both clinical and preclinical applications. Furthermore, the development and validation of standardized pain assessment protocols for non-human primates will be essential for improving the translatability of preclinical findings to clinical practice.

References

Comparative Analysis of Ziconotide and Other Conotoxins on the CaV2.2 Channel: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ziconotide and other conotoxins that target the N-type voltage-gated calcium channel (CaV2.2). The information presented is supported by experimental data to aid in the evaluation of these compounds as potential analgesics and research tools.

This compound (Prialt®), the synthetic form of the ω-conotoxin MVIIA from the marine cone snail Conus magus, is a potent and selective blocker of CaV2.2 channels.[1][2] These channels are crucial for neurotransmitter release at presynaptic terminals, particularly in pain signaling pathways.[3][4][5] By inhibiting CaV2.2, this compound effectively interrupts the transmission of pain signals in the spinal cord, offering a non-opioid therapeutic option for severe chronic pain.[1][2][5] However, its clinical application is limited by the need for intrathecal administration and a narrow therapeutic window, which has spurred the investigation of other conotoxins with potentially improved pharmacological profiles.[6][7][8][9][10]

This guide compares this compound with other notable ω-conotoxins and a novel conotoxin, highlighting their efficacy, selectivity, and key experimental findings.

Quantitative Comparison of Conotoxin Activity on CaV2.2

The following table summarizes the inhibitory concentrations (IC50) of various conotoxins on rat CaV2.2 channels, providing a clear comparison of their potency.

ConotoxinSource OrganismIC50 (nM) on rat CaV2.2Key CharacteristicsReference(s)
This compound (ω-MVIIA) Conus magus~178 (Bu8 paper comparison)FDA-approved analgesic, reversible block.[11]
ω-Conotoxin GVIA Conus geographusNot specifiedBinds almost irreversibly to CaV2.2.[5]
ω-Conotoxin CVID Conus catusNot specifiedHigh selectivity for N-type over P/Q-type channels.[8][12]
ω-Conotoxin Bu8 Conus bullatus89Two-fold more potent than this compound (MVIIA).[11]
RsXXIVA Conus regularis2800Lower affinity for CaV2.2 compared to MVIIA.[13]

Signaling Pathway and Mechanism of Action

The primary mechanism by which these conotoxins elicit their analgesic effect is by physically occluding the pore of the CaV2.2 channel.[4] This blockage prevents the influx of calcium ions into the presynaptic terminal, which is a critical step for the release of neurotransmitters such as glutamate, substance P, and CGRP that are involved in the transmission of pain signals to the brain.[14]

CaV22_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ActionPotential Action Potential CaV22 CaV2.2 Channel ActionPotential->CaV22 Depolarization Ca_Influx Ca²⁺ Influx CaV22->Ca_Influx Opens VesicleFusion Vesicle Fusion Ca_Influx->VesicleFusion NeurotransmitterRelease Neurotransmitter Release (Glutamate, Substance P) VesicleFusion->NeurotransmitterRelease PostsynapticReceptor Postsynaptic Receptors PainSignal Pain Signal Transmission PostsynapticReceptor->PainSignal Conotoxins This compound & other Conotoxins Conotoxins->CaV22 Block

CaV2.2 signaling pathway in nociception and conotoxin inhibition.

Experimental Protocols

The characterization and comparison of these conotoxins rely on standardized experimental procedures. Below are the methodologies for key assays cited in the literature.

Whole-Cell Patch Clamp Electrophysiology

This technique is fundamental for directly measuring the inhibitory effect of conotoxins on CaV2.2 channel currents.

  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used. These cells are co-transfected with plasmids encoding the rat or human CaV2.2 (α1B), α2δ, and β3 subunits, along with a reporter gene like EGFP to identify transfected cells.[11]

  • Recording: Whole-cell currents are recorded using a patch-clamp amplifier. The perforated patch configuration is often employed to maintain the intracellular environment.

  • Solutions: The external solution typically contains Ba²⁺ as the charge carrier to enhance current amplitude and avoid calcium-dependent inactivation. The internal solution in the pipette is formulated to maintain the cell's resting potential and ionic balance.

  • Voltage Protocol: Cells are held at a negative holding potential (e.g., -80 mV) and depolarized with voltage steps (e.g., to -10 mV for 30 ms) to elicit CaV2.2 currents.[13]

  • Data Analysis: The inhibitory effect of the conotoxin is determined by applying the toxin at various concentrations and measuring the reduction in the current amplitude. The concentration-response data is then fitted to a Hill equation to calculate the IC50 value.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis Transfection HEK293 Cell Transfection (CaV2.2 subunits + EGFP) Incubation 24h Incubation Transfection->Incubation Patching Whole-Cell Patch Clamp Incubation->Patching Recording Record Baseline CaV2.2 Currents Patching->Recording ToxinApp Apply Conotoxin (various concentrations) Recording->ToxinApp Washout Washout ToxinApp->Washout MeasureCurrent Measure Current Inhibition Washout->MeasureCurrent DoseResponse Generate Dose-Response Curve MeasureCurrent->DoseResponse IC50 Calculate IC50 DoseResponse->IC50

Typical experimental workflow for evaluating conotoxin activity on CaV2.2.
In Vivo Analgesia Models

To assess the analgesic efficacy of conotoxins, various animal models of pain are utilized.

  • Formalin Test: This is a model of persistent pain. Formalin is injected into the paw of a rodent, and the time spent licking or biting the paw is measured as an indicator of pain. The conotoxin is administered (e.g., intrathecally) prior to the formalin injection to evaluate its ability to reduce this pain behavior.[13]

  • Hot-Plate Test: This test measures the response to acute thermal pain. The animal is placed on a heated surface, and the latency to a pain response (e.g., jumping or licking the paws) is recorded. An increase in this latency following conotoxin administration indicates an analgesic effect.[13]

Concluding Remarks

This compound remains a valuable therapeutic for severe chronic pain, acting as a highly selective blocker of CaV2.2 channels. Research into other conotoxins, such as ω-conotoxin Bu8, reveals opportunities to develop new analgesics with potentially greater potency and improved therapeutic profiles. The comparative data and experimental protocols presented in this guide offer a foundation for researchers to further explore the rich pharmacological landscape of conotoxins and their interactions with the CaV2.2 channel. The ongoing investigation into these venom peptides holds significant promise for the future of pain management.

References

Ziconotide (Prialt®): A Comprehensive Research Guide to a Unique Intrathecal Analgesic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of Ziconotide, marketed under the brand name Prialt®, a non-opioid analgesic for the management of severe chronic pain. As this compound is the active pharmaceutical ingredient in Prialt, this document will use the names interchangeably, treating them as a single entity for the purpose of scientific and clinical discussion. We will delve into its mechanism of action, clinical efficacy, safety profile, and the experimental protocols utilized in its evaluation.

Introduction: A Novel Approach to Pain Management

This compound is a synthetic equivalent of a naturally occurring peptide, ω-conotoxin MVIIA, found in the venom of the marine cone snail Conus magus.[1] It represents a unique class of analgesics that offers an alternative for patients who are refractory to or intolerant of other treatments, such as systemic analgesics or intrathecal morphine.[1][2] Approved by the US Food and Drug Administration (FDA) in December 2004, Prialt (this compound) is administered intrathecally for the management of severe chronic pain.[1][3]

Mechanism of Action: Targeting N-type Calcium Channels

This compound exerts its analgesic effect by selectively blocking N-type voltage-gated calcium channels (VGCCs) located on primary nociceptive afferent nerves in the dorsal horn of the spinal cord.[4][5][6] This blockade inhibits the release of pro-nociceptive neurotransmitters, including glutamate, calcitonin gene-related peptide (CGRP), and substance P, thereby interrupting the transmission of pain signals to the brain.[1][3] Unlike opioids, this compound does not bind to opioid receptors, and its effects are not antagonized by opioid antagonists.[4][5]

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Arrives VGCC N-type Voltage-Gated Calcium Channel Action_Potential->VGCC Opens Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Allows Vesicles Synaptic Vesicles (Glutamate, CGRP, Substance P) Ca_Influx->Vesicles Triggers Neurotransmitter_Release Neurotransmitter Release Vesicles->Neurotransmitter_Release Leads to Neurotransmitters Neurotransmitters Neurotransmitter_Release->Neurotransmitters Receptors Receptors Neurotransmitters->Receptors Bind to Pain_Signal Pain Signal Propagation Receptors->Pain_Signal This compound This compound (Prialt®) This compound->VGCC Blocks

Figure 1: Signaling pathway of this compound's mechanism of action.

Clinical Efficacy: A Summary of Key Trials

The efficacy of intrathecal this compound has been evaluated in several randomized, double-blind, placebo-controlled studies. A consistent finding across these trials is a statistically significant reduction in pain intensity for patients treated with this compound compared to placebo.

Table 1: Summary of Key this compound Clinical Trial Efficacy Data

Study / PopulationTitration ScheduleMean DosePrimary EndpointResultsCitation(s)
Severe non-malignant painFast (6 days)Not specifiedMean % reduction in VASPI score31.2% reduction with this compound vs. 6.0% with placebo (p < 0.001)[7]
Cancer or AIDS-related painFast (5-6 days)Not specifiedMean reduction in VASPI score53% improvement with this compound vs. placebo (p < 0.001)[7]
Severe chronic painSlow (21 days)6.9 mcg/dayMean % change in VASPI score from baseline12% improvement with this compound vs. 5% with placebo (p < 0.05)[7][8]
Long-term open-label studyVariable8.4 mcg/dayChange in VASPI scoreMedian VASPI score reduced from 76 mm at baseline to 68 mm at month 1[2]

VASPI: Visual Analog Scale of Pain Intensity

Safety and Tolerability Profile

The most frequently reported adverse reactions to this compound are dose-dependent and often related to the central nervous system. Slower titration schedules have been shown to result in fewer serious adverse reactions and discontinuations.[9]

Table 2: Common Adverse Events Reported in this compound Clinical Trials (≥25% of patients)

Adverse EventPercentage of PatientsCitation(s)
Dizziness≥25%[9][10]
Nausea≥25%[9][10]
Confusional State≥25%[9][10]
Nystagmus≥25%[9]

It is crucial to monitor patients for cognitive impairment, hallucinations, or changes in mood.[9] this compound is contraindicated in patients with a pre-existing history of psychosis.[9]

Experimental Protocols and Methodologies

The administration of this compound requires a specialized approach due to its intrathecal delivery and narrow therapeutic window.

Intrathecal Administration and Titration

This compound is administered directly into the cerebrospinal fluid via an intrathecal pump.[1] This method bypasses the blood-brain barrier and allows for targeted delivery to the spinal cord.

Recommended Dosing and Titration:

  • Starting Dose: The recommended starting dose is no more than 2.4 mcg/day (0.1 mcg/hr).[4] The 2024 Polyanalgesic Consensus Conference (PACC) guidelines suggest an even lower starting dose of 0.5-1.0 mcg/day.[8]

  • Titration: The dose should be titrated slowly to patient response. The PACC guidelines recommend weekly increases of ≤0.5 mcg/day.[8] Faster titration schedules should only be considered when the potential benefits outweigh the risks.[10]

Start Initiate Therapy Dose Start at ≤ 2.4 mcg/day (PACC: 0.5-1.0 mcg/day) Start->Dose Monitor Monitor for Efficacy and Adverse Events Dose->Monitor Decision Optimal Dose Reached? Monitor->Decision Adjust Adjust or Discontinue if Severe AEs Occur Monitor->Adjust Titrate Titrate Upwards (≤0.5 mcg/day weekly) Titrate->Monitor Decision->Titrate No Maintain Maintain Effective Dose Decision->Maintain Yes

Figure 2: this compound intrathecal administration workflow.

Efficacy Assessment in Clinical Trials

The primary measure of efficacy in most this compound clinical trials is the Visual Analog Scale of Pain Intensity (VASPI).[2][7] This is a subjective measure where patients rate their pain intensity on a continuous scale.

Table 3: Overview of a Typical this compound Clinical Trial Protocol

PhaseDescription
Screening Patients with severe chronic pain, refractory to other treatments, are evaluated for eligibility.
Baseline Baseline pain intensity is recorded using the VASPI.
Randomization Patients are randomly assigned to receive either intrathecal this compound or a placebo.
Titration The dose of the study drug is gradually increased over a set period (e.g., 21 days for a slow titration).
Maintenance Patients continue to receive the optimized dose for a specified duration.
Follow-up Pain scores and adverse events are monitored throughout the trial and during a follow-up period.

Conclusion

This compound (Prialt®) offers a valuable therapeutic option for a specific population of patients with severe chronic pain. Its unique mechanism of action, targeting N-type calcium channels, provides an alternative to traditional opioid analgesics. Understanding the appropriate dosing, titration, and patient monitoring is paramount to maximizing its therapeutic benefits while minimizing potential adverse effects. Further research may focus on identifying biomarkers to predict patient response and further refining administration protocols to enhance safety and efficacy.

References

Chronic Ziconotide Use: A Paradigm Shift in Intrathecal Analgesia by Validating the Lack of Tolerance Development

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Chronic pain management is an ongoing challenge in healthcare, with the long-term efficacy of many analgesics limited by the development of tolerance. This guide provides a comparative analysis of intrathecal (IT) ziconotide against other commonly used IT analgesics, namely morphine and baclofen, with a focus on the critical aspect of tolerance development. The evidence presented herein demonstrates that chronic this compound use is not associated with the development of tolerance, a significant advantage in the long-term treatment of severe chronic pain.

Quantitative Comparison of Long-Term Intrathecal Analgesic Dosing

The development of tolerance necessitates dose escalation to maintain therapeutic effect. The following tables summarize the long-term dosing profiles of intrathecal this compound, morphine, and baclofen, providing a clear quantitative comparison of their respective tendencies for tolerance development.

Table 1: Intrathecal this compound Dosage Over Time in Patients with Severe Chronic Pain

TimepointMean Dose (mcg/day)Observations
Baseline1.6Initial therapeutic dose.
12 Months1.5Dose remained stable, with some patients achieving efficacy at lower doses over time.[1]
Long-term (up to 3 years)5.52 - 7.20Doses were adjusted based on individual patient needs but did not show a consistent upward trend, suggesting a lack of tolerance.[2]

Table 2: Intrathecal Morphine Dosage Over Time in Patients with Chronic Non-Cancer Pain

TimepointMean Dose (mg/day)Observations
3 Months6.84Initial titration phase.
24 Months13.19Significant dose escalation observed to maintain pain relief, indicative of tolerance.[3]
6 Years3.51 (in a separate study)While this study showed stabilization after 3 years, it still demonstrated a significant initial dose escalation.[4]

Table 3: Intrathecal Baclofen Dosage Over Time in Patients with Spasticity

Etiology of SpasticityDischarge Dose (µ g/day )Dose at 1 Year (µ g/day )Dose at 10 Years (µ g/day )
Cerebral102.66402.29578.74
Spinal82.89296.3522.63
Multiple Sclerosis82.73226.95320.6

Data from a retrospective study showing significant dose escalation in the first year of ITB therapy across different etiologies, a hallmark of tolerance development.[5][6][7]

Signaling Pathways and the Mechanism of Tolerance

The differing propensity for tolerance development among these intrathecal agents can be attributed to their distinct mechanisms of action and the subsequent cellular adaptations.

This compound: A Non-Opioid Mechanism Resilient to Tolerance

This compound is a selective N-type voltage-gated calcium channel (VGCC) blocker.[8][9][10][11][12] By binding to these channels on presynaptic nerve terminals in the spinal cord's dorsal horn, it inhibits the release of pronociceptive neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[10][11][12] This mechanism directly modulates the transmission of pain signals without engaging pathways typically associated with tolerance.

Ziconotide_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound N_type_Ca_Channel N-type Ca2+ Channel This compound->N_type_Ca_Channel Blocks Vesicle Synaptic Vesicle (with Neurotransmitters) Ca_ion Ca2+ Ca_ion->N_type_Ca_Channel Influx Neurotransmitter_release Neurotransmitter Release Vesicle->Neurotransmitter_release Leads to Neurotransmitters Neurotransmitters (Glutamate, Substance P) Receptor Receptors Neurotransmitters->Receptor Binds to Pain_Signal Pain Signal Transmission Receptor->Pain_Signal Initiates

This compound's mechanism of action.
Intrathecal Morphine: Mu-Opioid Receptor Activation and Tolerance Pathways

Morphine, a mu-opioid receptor agonist, initially reduces neuronal excitability and inhibits pain signaling. However, chronic activation of these receptors triggers complex intracellular signaling cascades that lead to tolerance. These include the upregulation of the adenylyl cyclase pathway and the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, which contribute to receptor desensitization and a reduction in analgesic effect.[13][14][15]

Morphine_Tolerance_Pathway cluster_presynaptic Presynaptic Neuron Morphine Morphine Mu_Opioid_Receptor Mu-Opioid Receptor Morphine->Mu_Opioid_Receptor Activates Adenylyl_Cyclase Adenylyl Cyclase Mu_Opioid_Receptor->Adenylyl_Cyclase Inhibits (Initially) PKC_MAPK PKC/MAPK Pathways Mu_Opioid_Receptor->PKC_MAPK Activates (Chronic Use) cAMP cAMP Adenylyl_Cyclase->cAMP Produces Tolerance Tolerance (Dose Escalation) Adenylyl_Cyclase->Tolerance Upregulation leads to PKC_MAPK->Mu_Opioid_Receptor Desensitizes PKC_MAPK->Tolerance

Morphine's signaling and tolerance pathway.
Intrathecal Baclofen: GABA-B Receptor Agonism and Tolerance

Baclofen is an agonist of the gamma-aminobutyric acid (GABA)-B receptor. Its activation leads to hyperpolarization of neurons and a reduction in spasticity. While the exact mechanisms of baclofen tolerance are not as fully elucidated as for opioids, it is thought to involve receptor desensitization and downregulation with chronic exposure, leading to a diminished therapeutic response and the need for dose increases.[16][17]

Baclofen_Tolerance_Pathway cluster_neuron Neuron Baclofen Baclofen GABA_B_Receptor GABA-B Receptor Baclofen->GABA_B_Receptor Activates Hyperpolarization Neuronal Hyperpolarization GABA_B_Receptor->Hyperpolarization Causes Receptor_Desensitization Receptor Desensitization/ Downregulation (Chronic Use) GABA_B_Receptor->Receptor_Desensitization Leads to Reduced_Spasticity Reduced Spasticity Hyperpolarization->Reduced_Spasticity Tolerance Tolerance (Dose Escalation) Receptor_Desensitization->Tolerance

Baclofen's signaling and tolerance pathway.

Experimental Protocols for Assessing Tolerance

The validation of the lack of tolerance to this compound and the confirmation of tolerance to morphine and baclofen are derived from rigorous clinical trials and long-term observational studies. Below is a generalized experimental workflow for assessing tolerance to intrathecal analgesics.

Generalized Experimental Workflow for Tolerance Assessment

Tolerance_Assessment_Workflow cluster_workflow Tolerance Assessment Workflow Patient_Selection Patient Selection (Severe Chronic Pain/Spasticity) Baseline_Assessment Baseline Assessment (Pain Scores, Spasticity Measures) Patient_Selection->Baseline_Assessment Drug_Trialing Intrathecal Drug Trialing (Bolus or Continuous Infusion) Baseline_Assessment->Drug_Trialing Pump_Implantation Pump Implantation for Long-Term Delivery Drug_Trialing->Pump_Implantation Dose_Titration Initial Dose Titration to Therapeutic Effect Pump_Implantation->Dose_Titration Long_Term_Monitoring Long-Term Monitoring (Regular Follow-up Visits) Dose_Titration->Long_Term_Monitoring Data_Collection Data Collection (Dose, Pain/Spasticity Scores, Adverse Events) Long_Term_Monitoring->Data_Collection Data_Analysis Data Analysis (Dose vs. Time, Efficacy Measures) Data_Collection->Data_Analysis Conclusion Conclusion on Tolerance (Stable Dose vs. Dose Escalation) Data_Analysis->Conclusion

Workflow for tolerance assessment.

Key Methodological Components:

  • Patient Population: Patients with severe chronic pain or spasticity who are candidates for intrathecal therapy.[18]

  • Trialing Phase: An initial trial with a single intrathecal bolus or a short-term infusion is conducted to assess efficacy and tolerability before the implantation of a permanent pump.[19][20]

  • Dosing and Titration: For this compound, a "low and slow" titration strategy is recommended, with a low starting dose (e.g., 0.5-1.2 mcg/day) and gradual weekly increases of ≤0.5 mcg/day.[21][22] For morphine, initial doses are typically in the range of 0.1-1.0 mg/day for opioid-naïve patients.[23][24]

  • Long-Term Follow-up: Patients are monitored over an extended period (months to years) with regular clinic visits to assess pain or spasticity levels, functional improvement, and adverse events. The dose of the intrathecal drug required to maintain a therapeutic effect is meticulously recorded.

  • Assessment of Tolerance: Tolerance is primarily identified by the need for significant dose escalation over time to maintain the initial level of analgesia or spasticity control, in the absence of disease progression or other confounding factors.

Conclusion

References

A Comparative Analysis of the Side Effect Profiles of Ziconotide and Intrathecal Baclofen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of two intrathecal medications: Ziconotide, a non-opioid analgesic for severe chronic pain, and intrathecal baclofen, primarily used for the management of severe spasticity. This analysis is based on data from clinical trials and pharmacovigilance studies to assist researchers and drug development professionals in understanding the distinct and overlapping adverse event profiles of these centrally acting agents.

Data Presentation: Side Effect Profiles

The following table summarizes the incidence of common adverse events reported in clinical trials for this compound and intrathecal baclofen. It is important to note that direct comparison of incidence rates should be approached with caution due to variations in study populations, designs, and methodologies for adverse event reporting.

Adverse EventThis compound (Incidence %)Intrathecal Baclofen (Incidence %)
Neurological
Dizziness42%[1]10% (in one study)[2]
Nystagmus23%[1]Not commonly reported
Somnolence/Drowsiness10%[1]10% (in one study)[2]
Confusion25%[1]More likely in elderly patients[3]
Ataxia≥25% (common)[4]Not commonly reported
Memory Impairment13%[1]Not commonly reported
Headache12%[1]5% (in one study)
Gastrointestinal
Nausea30%[1]Commonly reported
Vomiting11%[1]Commonly reported
Musculoskeletal
Muscular WeaknessNot commonly reported16% (in one study)[5]
HypotoniaNot commonly reported8% (in one study)
Cardiovascular
HypotensionCommonly reportedNot commonly reported
Other
Urinary RetentionCommonly reported12% (in one study)[5]
Device-Related Not applicable (drug-specific)Catheter and pump complications (e.g., infections, malfunctions) are a significant concern[6]
Withdrawal Syndrome Not reported[4]Severe withdrawal symptoms (high fever, altered mental status, rebound spasticity) can occur with abrupt discontinuation[7]

Experimental Protocols

This compound Clinical Trials (General Methodology)

Clinical trials for intrathecal this compound, such as the one identified by NCT00047749, have generally been randomized, double-blind, placebo-controlled studies.[8]

  • Patient Population: Patients with severe chronic pain who are refractory to other treatments, including systemic analgesics and intrathecal morphine.

  • Intervention: Intrathecal administration of this compound via an implanted pump. Dosing is typically initiated at a low rate and slowly titrated upwards to manage pain and minimize adverse events.[1]

  • Data Collection for Adverse Events: Adverse events are systematically collected at regular follow-up visits. This involves patient interviews, physical examinations, and standardized questionnaires. The severity and relationship of the adverse event to the study drug are assessed by the investigators.

Intrathecal Baclofen Clinical Trials (e.g., SISTERS Study)

The "Spasticity In Stroke–Randomised Study" (SISTERS) is an example of a clinical trial evaluating intrathecal baclofen.[2][5][7][9]

  • Patient Population: Patients with severe post-stroke spasticity.[2][5][7][9]

  • Design: A randomized, controlled, open-label, multicenter study comparing intrathecal baclofen therapy to conventional medical management.[2][5]

  • Intervention: Implantation of an intrathecal baclofen pump and delivery of the drug directly into the cerebrospinal fluid.

  • Data Collection for Adverse Events: Adverse events are recorded throughout the study. Investigators classify these events based on seriousness, severity, and their relationship to the study drug, device, or procedure.[2]

Mandatory Visualization

Signaling Pathways

Ziconotide_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound N_type_Ca_Channel N-type Voltage-Gated Calcium Channel (Cav2.2) This compound->N_type_Ca_Channel Blocks Ca_influx Ca²⁺ Influx N_type_Ca_Channel->Ca_influx Inhibits Vesicle_Fusion Vesicle Fusion and Neurotransmitter Release Ca_influx->Vesicle_Fusion Triggers Neurotransmitters Glutamate, Substance P Vesicle_Fusion->Neurotransmitters Leads to Pain_Signal Pain Signal Transmission Neurotransmitters->Pain_Signal Reduced Transmission

Caption: this compound blocks N-type calcium channels, inhibiting pain signal transmission.

Baclofen_Signaling_Pathway cluster_presynaptic_bac Presynaptic Neuron cluster_postsynaptic_bac Postsynaptic Neuron Baclofen_pre Baclofen GABAB_Receptor_pre GABA-B Receptor Baclofen_pre->GABAB_Receptor_pre Activates Ca_Channel_pre Voltage-Gated Ca²⁺ Channel GABAB_Receptor_pre->Ca_Channel_pre Inhibits Neurotransmitter_Release Reduced Excitatory Neurotransmitter Release Ca_Channel_pre->Neurotransmitter_Release Baclofen_post Baclofen GABAB_Receptor_post GABA-B Receptor Baclofen_post->GABAB_Receptor_post Activates K_Channel_post K⁺ Channel GABAB_Receptor_post->K_Channel_post Activates Hyperpolarization Hyperpolarization K_Channel_post->Hyperpolarization K⁺ Efflux leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Baclofen activates GABA-B receptors, leading to reduced neuronal excitability.

Logical Relationship: Comparison of Side Effect Profiles

Side_Effect_Comparison cluster_ziconotide_se This compound Primary Side Effects cluster_baclofen_se Intrathecal Baclofen Primary Side Effects This compound This compound Neuropsychiatric Neuropsychiatric (Dizziness, Confusion, Nystagmus) This compound->Neuropsychiatric Gastrointestinal_Z Gastrointestinal (Nausea) This compound->Gastrointestinal_Z Baclofen Intrathecal Baclofen CNS_Depression CNS Depression (Drowsiness, Dizziness) Baclofen->CNS_Depression Musculoskeletal_B Musculoskeletal (Weakness, Hypotonia) Baclofen->Musculoskeletal_B Device_Related Device-Related Complications Baclofen->Device_Related Withdrawal Severe Withdrawal Syndrome Baclofen->Withdrawal

Caption: Key distinguishing features of this compound and Intrathecal Baclofen side effect profiles.

References

The Synergistic Dance of Ziconotide: A Comparative Guide to Analgesic Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the synergistic effects of Ziconotide with other analgesic compounds, supported by experimental data and detailed methodologies. This compound, a potent non-opioid analgesic, exhibits enhanced pain-relieving properties when combined with other classes of pain medications, offering promising avenues for the management of severe chronic pain.

This compound, a synthetic peptide derived from the venom of the cone snail Conus magus, functions by selectively blocking N-type voltage-gated calcium channels in the spinal cord. This mechanism inhibits the release of pronociceptive neurotransmitters, thereby dampening pain signals. While effective as a monotherapy, its therapeutic potential is significantly amplified when used in combination with other analgesics, leading to additive or synergistic effects. This allows for lower doses of each drug, potentially reducing dose-related side effects and improving the therapeutic window.

This guide delves into the preclinical and clinical evidence supporting the synergistic use of this compound with opioids, alpha-2 adrenergic agonists, and GABA-B receptor agonists. It also explores the limited available data on its interactions with non-steroidal anti-inflammatory drugs (NSAIDs) and gabapentinoids.

Preclinical and Clinical Synergies: A Tabular Overview

The following tables summarize the quantitative data from key preclinical and clinical studies investigating the synergistic effects of this compound in combination with other analgesics.

Table 1: Preclinical Studies on this compound Combination Therapy
CombinationAnimal ModelPain TypeMethod of Synergy AssessmentKey FindingsReference(s)
This compound + Morphine RatFormalin-induced inflammatory painIsobolographic analysisSynergistic interaction in both phases of the formalin test.[1]
RatPaw pressure testDose-response curve shiftSignificant leftward shift of the morphine dose-response curve, indicating potentiation.[2]
This compound + Clonidine RatFormalin-induced inflammatory painIsobolographic analysisSignificant synergistic interaction in both phases of the formalin test.[1]
This compound + Baclofen RatFormalin-induced inflammatory painIsobolographic analysisSynergistic interaction in the second phase of the formalin test.[3]
Table 2: Clinical Studies and Case Reports on this compound Combination Therapy
CombinationPatient PopulationPain TypeStudy DesignKey FindingsReference(s)
This compound + Morphine Patients with severe chronic painVariousOpen-label trialsGreater analgesia with combination therapy than with either drug alone.[4]
Patients with noncancer painChronicRetrospective observational study20% of patients reported substantial pain relief (≥4-point decrease in VAS score).[5]
This compound + Hydromorphone, Fentanyl, or Sufentanil Patients with noncancer painChronicRetrospective observational studyCombination therapy was generally well-tolerated.[5]
This compound + Baclofen Patients with neuropathic pain and spasticityNeuropathicCase seriesMean improvement of 50.3% in pain intensity scores.[2]

Detailed Experimental Protocols

A comprehensive understanding of the experimental methodologies is crucial for interpreting the data presented. Below are detailed protocols for the key assays used in the cited preclinical studies.

Formalin Test for Inflammatory Pain

The formalin test is a widely used model of tonic chemical pain that allows for the assessment of both acute and persistent pain responses.

  • Animal Model: Male Sprague-Dawley rats are typically used.[6]

  • Procedure:

    • A solution of 2.5% or 5% formalin in saline is prepared.[7]

    • A small volume (typically 50 µL) of the formalin solution is injected subcutaneously into the plantar surface of the rat's hind paw.[7]

    • Immediately after injection, the animal is placed in an observation chamber.

    • Nociceptive behaviors, such as licking, biting, and flinching of the injected paw, are observed and quantified over a period of up to 60 minutes.[7]

    • The observation period is divided into two distinct phases: Phase 1 (the first 5-10 minutes), representing direct nociceptor activation, and Phase 2 (from approximately 15 to 60 minutes), reflecting inflammatory pain and central sensitization.[8]

  • Synergy Assessment: To assess synergy, dose-response curves are generated for each drug administered alone. Then, combinations of the drugs at fixed ratios are administered, and an experimental dose-response curve is generated. Isobolographic analysis is then used to compare the experimentally determined ED50 (the dose required to produce a 50% effect) of the combination with the theoretically additive ED50. A statistically significant reduction in the experimental ED50 compared to the theoretical ED50 indicates a synergistic interaction.[1]

Chronic Constriction Injury (CCI) Model for Neuropathic Pain

The CCI model is a common surgical model used to induce neuropathic pain that mimics some of the symptoms of human nerve injury.

  • Animal Model: Mice or rats are used.[9]

  • Procedure:

    • The animal is anesthetized.

    • The sciatic nerve is exposed at the mid-thigh level.

    • Four loose ligatures of chromic gut suture are tied around the sciatic nerve at 1 mm intervals. The ligatures are tightened until they just elicit a brief twitch in the respective hindlimb.[10]

    • The muscle and skin are then closed in layers.

  • Pain Behavior Assessment: Mechanical allodynia (pain in response to a non-painful stimulus) is typically assessed using von Frey filaments. The animal is placed on a wire mesh platform, and calibrated filaments of increasing force are applied to the plantar surface of the hind paw. The force at which the animal withdraws its paw is recorded as the paw withdrawal threshold. A significant decrease in the paw withdrawal threshold in the ligated paw compared to the contralateral paw or baseline indicates the presence of mechanical allodynia.[9]

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of this compound with other analgesics can be attributed to their complementary mechanisms of action at different points within the pain signaling pathway.

This compound and Opioids (e.g., Morphine)

This compound and morphine exhibit a powerful synergy, particularly in neuropathic pain states. This is thought to be due to their distinct but convergent actions on nociceptive transmission in the dorsal horn of the spinal cord.

  • This compound's Mechanism: this compound directly blocks presynaptic N-type calcium channels on primary afferent neurons, inhibiting the release of excitatory neurotransmitters like glutamate and substance P.[11]

  • Morphine's Mechanism: Morphine, a µ-opioid receptor agonist, acts both presynaptically and postsynaptically. Presynaptically, it inhibits neurotransmitter release, in part by modulating calcium channels. Postsynaptically, it hyperpolarizes dorsal horn neurons by opening potassium channels, making them less likely to fire.[12]

  • Proposed Synergy: The combination of this compound and morphine leads to a more profound inhibition of pain signaling than either agent alone. This compound's presynaptic blockade complements morphine's pre- and postsynaptic actions, resulting in a supra-additive analgesic effect.[5]

This compound and Morphine Synergy cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Action Potential Action Potential N-type Ca2+ Channel N-type Ca2+ Channel Action Potential->N-type Ca2+ Channel Ca2+ Influx Ca2+ Influx N-type Ca2+ Channel->Ca2+ Influx Vesicle Fusion Vesicle Fusion Ca2+ Influx->Vesicle Fusion Neurotransmitter Release Neurotransmitter Release Vesicle Fusion->Neurotransmitter Release Postsynaptic Receptors Postsynaptic Receptors Neurotransmitter Release->Postsynaptic Receptors This compound This compound This compound->N-type Ca2+ Channel Blocks Morphine_Pre Morphine mu-Opioid Receptor_Pre μ-Opioid Receptor Morphine_Pre->mu-Opioid Receptor_Pre mu-Opioid Receptor_Pre->N-type Ca2+ Channel Inhibits Pain Signal Propagation Pain Signal Propagation Postsynaptic Receptors->Pain Signal Propagation Morphine_Post Morphine mu-Opioid Receptor_Post μ-Opioid Receptor Morphine_Post->mu-Opioid Receptor_Post K+ Channel K+ Channel mu-Opioid Receptor_Post->K+ Channel Activates Hyperpolarization Hyperpolarization K+ Channel->Hyperpolarization Hyperpolarization->Pain Signal Propagation Inhibits

Diagram 1: this compound and Morphine Synergistic Action.
This compound and Alpha-2 Adrenergic Agonists (e.g., Clonidine)

The combination of this compound and clonidine, an alpha-2 adrenergic agonist, has demonstrated synergistic antinociceptive effects in preclinical models.[1]

  • Clonidine's Mechanism: Clonidine activates presynaptic alpha-2 adrenergic receptors on primary afferent terminals, which, similar to µ-opioid receptors, are coupled to Gi/o proteins. This activation inhibits adenylyl cyclase, reduces cAMP levels, and ultimately leads to the inhibition of N-type calcium channels, thereby decreasing neurotransmitter release.[12]

  • Proposed Synergy: Both this compound and clonidine converge on the inhibition of N-type calcium channels, albeit through different primary receptor targets. This compound directly blocks the channel, while clonidine modulates its activity through a G-protein coupled receptor pathway. This dual mechanism of N-type calcium channel inhibition likely underlies their synergistic interaction.

This compound and Clonidine Synergy cluster_presynaptic Presynaptic Terminal Action Potential Action Potential N-type Ca2+ Channel N-type Ca2+ Channel Action Potential->N-type Ca2+ Channel Ca2+ Influx Ca2+ Influx N-type Ca2+ Channel->Ca2+ Influx Vesicle Fusion Vesicle Fusion Ca2+ Influx->Vesicle Fusion Neurotransmitter Release Neurotransmitter Release Vesicle Fusion->Neurotransmitter Release Pain Signal Pain Signal Neurotransmitter Release->Pain Signal This compound This compound This compound->N-type Ca2+ Channel Direct Block Clonidine Clonidine Alpha-2 Receptor α2-Adrenergic Receptor Clonidine->Alpha-2 Receptor Gi/o Protein Gi/o Protein Alpha-2 Receptor->Gi/o Protein Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases cAMP->N-type Ca2+ Channel Modulates

Diagram 2: this compound and Clonidine Synergistic Pathway.
This compound and GABA-B Receptor Agonists (e.g., Baclofen)

Clinical observations suggest a beneficial interaction between this compound and baclofen, a GABA-B receptor agonist, particularly in patients with neuropathic pain and spasticity.[2]

  • Baclofen's Mechanism: Baclofen activates GABA-B receptors, which are also Gi/o protein-coupled. Presynaptically, this leads to the inhibition of calcium channels, reducing neurotransmitter release. Postsynaptically, it activates potassium channels, causing hyperpolarization.

  • Proposed Synergy: Similar to clonidine, baclofen's presynaptic action involves the modulation of calcium channels. The combination of this compound's direct N-type calcium channel blockade with baclofen's broader presynaptic inhibitory effects, along with its postsynaptic actions, likely contributes to the observed enhanced analgesia and anti-spasticity effects.

This compound and Baclofen Synergy cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Action Potential Action Potential N-type Ca2+ Channel N-type Ca2+ Channel Action Potential->N-type Ca2+ Channel Ca2+ Influx Ca2+ Influx N-type Ca2+ Channel->Ca2+ Influx Vesicle Fusion Vesicle Fusion Ca2+ Influx->Vesicle Fusion Neurotransmitter Release Neurotransmitter Release Vesicle Fusion->Neurotransmitter Release Postsynaptic Receptors Postsynaptic Receptors Neurotransmitter Release->Postsynaptic Receptors This compound This compound This compound->N-type Ca2+ Channel Direct Block Baclofen_Pre Baclofen GABA-B Receptor_Pre GABA-B Receptor Baclofen_Pre->GABA-B Receptor_Pre Ca2+ Channels Ca2+ Channels GABA-B Receptor_Pre->Ca2+ Channels Inhibits Pain Signal Propagation Pain Signal Propagation Postsynaptic Receptors->Pain Signal Propagation Baclofen_Post Baclofen GABA-B Receptor_Post GABA-B Receptor Baclofen_Post->GABA-B Receptor_Post K+ Channel K+ Channel GABA-B Receptor_Post->K+ Channel Activates Hyperpolarization Hyperpolarization K+ Channel->Hyperpolarization Hyperpolarization->Pain Signal Propagation Inhibits

Diagram 3: this compound and Baclofen Synergistic Action.

Interactions with NSAIDs and Gabapentinoids: An Area for Further Research

Currently, there is a significant lack of preclinical and clinical data specifically investigating the synergistic analgesic effects of this compound in combination with NSAIDs (e.g., diclofenac, celecoxib) and gabapentinoids (e.g., gabapentin, pregabalin).

While some studies have explored the combination of gabapentinoids with other analgesics like opioids and NSAIDs, showing synergistic or additive effects in certain pain models, their interaction with this compound remains largely uncharacterized.[6] Given that gabapentinoids also modulate calcium channel function (though at the α2δ subunit), there is a theoretical basis for a potential interaction with this compound.

Further preclinical studies, including isobolographic analyses in relevant pain models, are warranted to elucidate the nature of the interaction between this compound and these widely used analgesic classes. Such research could uncover new and effective combination therapies for the management of complex pain states.

Conclusion

The combination of this compound with other analgesic compounds, particularly opioids, alpha-2 adrenergic agonists, and GABA-B receptor agonists, represents a promising strategy for enhancing analgesic efficacy in patients with severe chronic pain. The synergistic interactions observed in preclinical and clinical studies highlight the potential for multimodal analgesia to provide superior pain relief while minimizing the doses and associated side effects of individual agents. The distinct yet complementary mechanisms of action of these drug combinations offer a compelling rationale for their use in clinical practice. Further research is critically needed to explore the potential synergies of this compound with NSAIDs and gabapentinoids to expand the armamentarium of effective combination therapies for intractable pain.

References

Safety Operating Guide

Personal protective equipment for handling Ziconotide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Ziconotide

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personnel safety and maintaining a secure laboratory environment. This compound is a potent neurotoxic peptide that requires careful handling.

Hazard Identification and Classification

Safety Data Sheets (SDS) for this compound and its salt forms show some variation in hazard classification. For maximum safety, the most stringent classification should be adopted. This compound (as a trifluoroacetate salt or polyacetate) is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2]

Summary of Hazard Classifications

Hazard Classification This compound Polyacetate[1] This compound (trifluoroacetate salt)[2] This compound Acetate[3]
Acute Toxicity, Oral Category 3 Category 3 Not Classified
Acute Toxicity, Dermal Category 3 Category 3 Not Classified
Acute Toxicity, Inhalation Category 3 Category 3 Not Classified
Signal Word Danger Danger Not Applicable

| Hazard Statements | Toxic if swallowed, in contact with skin, or if inhaled. | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | Not a hazardous substance or mixture. |

Given the potential for high toxicity, all handling procedures should be based on the "Danger" classification, assuming the compound is toxic via all routes of exposure.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for all procedures involving this compound to ensure appropriate PPE is selected. The following table summarizes the minimum recommended PPE. For high-risk activities, such as handling powders or generating aerosols, enhanced protection is necessary.

Recommended Personal Protective Equipment (PPE)

Operation Minimum PPE Requirement
Storage and Transport (Closed Containers) ● Laboratory coat● Safety glasses● Nitrile gloves
Weighing and Handling Solids ● Disposable gown or laboratory coat● Double-gloving with powder-free nitrile gloves[4]● Goggles or face shield[4]● N100, R100, or P100 respirator[4] (within a chemical fume hood or ventilated balance enclosure)
Preparing Solutions ● Disposable gown or laboratory coat● Double-gloving with powder-free nitrile gloves● Safety goggles● Work within a chemical fume hood
Administering to Systems ● Laboratory coat● Nitrile gloves● Safety glasses
Spill Cleanup ● Disposable gown or coveralls● Double-gloving with powder-free nitrile gloves● Goggles or face shield● N100, R100, or P100 respirator

| Waste Disposal | ● Laboratory coat● Nitrile gloves● Safety glasses |

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to aseptic techniques is crucial, especially when preparing solutions for administration, to prevent microbial contamination.[5]

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Store: Store this compound in its original, tightly sealed container in a secure, designated, and well-ventilated area.[1] The recommended storage temperature is typically 2-8 °C.[6]

  • Labeling: Ensure the container is clearly labeled with the compound name and appropriate hazard warnings.

Handling Solid this compound (Weighing)
  • Controlled Area: All manipulations of solid this compound must be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to prevent inhalation of airborne particles.[1][2]

  • Don PPE: Wear a disposable gown, double nitrile gloves, and respiratory protection (e.g., N100 respirator).[4]

  • Weighing: Use dedicated, calibrated equipment. Handle the powder carefully to avoid creating dust.

  • Cleaning: After weighing, decontaminate all surfaces and equipment. Wipe the area with an appropriate cleaning agent, followed by water.

Preparing Solutions
  • Controlled Area: Prepare solutions inside a chemical fume hood.

  • Don PPE: Wear a lab coat or gown, safety goggles, and double nitrile gloves.

  • Dilution: If dilution is required, use a preservative-free 0.9% Sodium Chloride Injection, USP, with aseptic procedures.[5]

  • Avoid Aerosols: Add solvent to the solid slowly to avoid splashing or aerosol generation.

Spill Management
  • Evacuate: Alert personnel and evacuate the immediate area of the spill.

  • Secure Area: Cordon off the spill area to prevent entry.[7]

  • Don PPE: Wear appropriate PPE, including a respirator, gown, double gloves, and eye protection.

  • Containment: For liquid spills, cover with absorbent material. For solid spills, gently cover with a damp cloth or absorbent pad to avoid raising dust.

  • Cleanup: Carefully collect the contaminated material into a labeled, sealed waste container. Clean the spill area with soap and water.[4] Do not use bleach.[4]

  • Report: Report the spill to the laboratory supervisor or safety officer.

Disposal Plan

All this compound waste is considered hazardous and must be disposed of according to institutional and local environmental regulations.

  • Segregate Waste: Collect all contaminated materials, including empty vials, used PPE (gloves, gowns), and cleaning materials, in a dedicated, clearly labeled, and sealed hazardous waste container.[2][4]

  • Solid Waste: Place contaminated solids and disposable equipment into a durable, sealed plastic bag or container.[4]

  • Liquid Waste: Collect liquid waste in a designated, sealed, and properly labeled hazardous waste container.

  • Decontaminate: Decontaminate reusable equipment according to the manufacturer's recommendations.[4]

  • Final Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Consult with your institution's environmental health and safety department for specific procedures.[8]

Visual Workflow and Logic Diagrams

G cluster_safety Safety Measures use use decon decon use->decon waste waste dispose dispose waste->dispose spill Spill Occurs spill_kit Execute Spill Cleanup Protocol spill->spill_kit

PPE_Selection cluster_ppe start Start: Assess Task Involving this compound decision1 Handling Powder or Generating Aerosols? start->decision1 ppe_low Minimum PPE: - Lab Coat - Gloves - Safety Glasses end Proceed with Task ppe_low->end ppe_medium Enhanced PPE: - Gown - Double Gloves - Goggles ppe_medium->end ppe_high Maximum PPE: - Gown/Coverall - Double Gloves - Goggles/Face Shield - Respirator (N100+) ppe_high->end decision1->ppe_high Yes decision2 Working with Open Solutions? decision1->decision2 No decision2->ppe_medium Yes decision3 Handling Closed Containers Only? decision2->decision3 No decision3->ppe_low Yes decision3->end No (Re-assess)

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.